2-Chloro-3-Amino-4-Methylpyridine
Description
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Properties
CAS No. |
133627-45-7 |
|---|---|
Molecular Formula |
C11H14F2O2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 2-Chloro-3-Amino-4-Methylpyridine (CAPIC)
CAS: 133627-45-9 Formula: C₆H₇ClN₂ Molecular Weight: 142.59 g/mol
Executive Summary: The "Privileged" Retroviral Scaffold
In the landscape of heterocyclic chemistry, 2-Chloro-3-Amino-4-Methylpyridine (commonly referred to as CAPIC ) is not merely a building block; it is the structural linchpin for the dipyridodiazepinone class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Its primary industrial significance lies in its role as the key intermediate for Nevirapine , a WHO Essential Medicine for HIV-1 treatment. However, for the drug development chemist, CAPIC represents a "privileged scaffold" due to its orthogonal reactivity:
-
The 2-Chloro motif: A latent electrophile capable of nucleophilic aromatic substitution (
), albeit deactivated by the electron-donating amino group. -
The 3-Amino group: A highly nucleophilic handle for acylation or reductive amination.
-
The 4-Methyl group: Provides essential steric bulk that restricts conformational rotation in downstream pharmacophores, often enhancing binding affinity in kinase or viral pockets.
This guide moves beyond basic catalog data to analyze the synthesis, reactivity profiles, and handling protocols required for high-purity pharmaceutical applications.
Physicochemical Passport
The following data aggregates empirical values from industrial certificates of analysis (CoA) and predictive modeling.
| Property | Value | Context/Notes |
| Appearance | Off-white to tan crystalline powder | Darkens upon oxidation/light exposure. |
| Melting Point | 68°C – 71°C | High purity (>99%) samples. Lower ranges (60-65°C) indicate regioisomeric impurities. |
| Boiling Point | 283.3°C (at 760 mmHg) | Theoretical extrapolation; rarely distilled due to thermal instability of the free amine. |
| Density | 1.26 g/cm³ | Solid state density.[1] |
| pKa | ~3.22 (Predicted) | The pyridine nitrogen is weakly basic due to the electron-withdrawing 2-Cl substituent. |
| LogP | 1.59 | Moderate lipophilicity; soluble in DCM, chloroform, and ethyl acetate. |
| Solubility | Low in water; High in organic solvents | requires protic or polar aprotic solvents for efficient coupling reactions. |
Synthetic Architecture: The Move from Nitration to Cyclization
Historically, 3-aminopyridines were synthesized via the nitration of 2-amino-4-picoline.[2] However, this route is plagued by poor regioselectivity (yielding mixtures of 3- and 5-nitro isomers) and significant safety hazards (exotherms).[2][3]
The modern, validated industrial route utilizes a Knoevenagel Condensation / Cyclization / Hofmann Rearrangement sequence. This "Acyclic Precursor" approach ensures 100% regiocontrol of the substituents.
Validated Protocol (The "Cyano-Acetamide" Route)
Note: This protocol synthesizes the precursor 2-chloro-3-cyano-4-methylpyridine, followed by conversion to the amine.
-
Condensation: Reaction of 4,4-dimethoxy-2-butanone with 2-cyanoacetamide (catalyzed by piperidinium acetate) forms the acyclic intermediate.
-
Cyclization: Acid-mediated ring closure yields 3-cyano-4-methyl-2-pyridone .
-
Chlorination: Treatment with
(Phosphorus Oxychloride) converts the pyridone (tautomer of 2-hydroxypyridine) to the 2-chloro derivative. -
Hofmann Rearrangement (The Critical Step):
-
The 3-cyano group is hydrolyzed to the amide (
). -
Treatment with
(or ) effects the Hofmann rearrangement, excising the carbonyl carbon to yield the final 3-amino product.
-
Workflow Visualization
The following diagram illustrates the logical flow of the optimized synthesis, highlighting the critical Hofmann degradation step.
Figure 1: Optimized industrial synthesis route avoiding non-selective nitration.
Reactivity & Functionalization
For the medicinal chemist, CAPIC is a bifunctional handle. Understanding the order of operations is critical to avoid side reactions.
The Amide Coupling (Nucleophilic Attack)
The 3-amino group is the most reactive site. In the synthesis of Nevirapine, CAPIC reacts with 2-chloronicotinoyl chloride .
-
Challenge: The electron-withdrawing 2-chloro group on the CAPIC ring reduces the nucleophilicity of the 3-amino group compared to a standard aniline.
-
Solution: Use of a non-nucleophilic base (e.g., Pyridine or DIPEA) and an activated acid chloride is mandatory. Schotten-Baumann conditions (biphasic) are often effective.
The Cyclization ( )
Once the amide bond is formed, the 2-chloro position becomes the site of ring closure.
-
Mechanism: Intramolecular Nucleophilic Aromatic Substitution.
-
Conditions: Requires strong bases (e.g., NaH, LiHMDS) to deprotonate the amide nitrogen of the pendant chain, which then attacks the 2-position of the CAPIC ring, displacing the chlorine.
Divergent Pathways
The diagram below maps the potential chemical space accessible from CAPIC.
Figure 2: Divergent reactivity profile. Pathway A is the primary route for pharmaceutical synthesis.
Safety & Handling Protocols
While CAPIC is a stable solid, it possesses specific hazards associated with halogenated aminopyridines.
Toxicological Profile
-
Irritation: Causes skin irritation (H315) and serious eye damage (H318).[4]
-
Target Organs: Respiratory system (inhalation of dust).
Handling Procedures
-
Inert Atmosphere: While not strictly pyrophoric, the amine functionality can oxidize over time, turning the off-white powder dark brown. Store under Nitrogen or Argon for long-term stability.
-
Acid Scavenging: In reactions involving acid chlorides, the HCl byproduct will protonate the unreacted CAPIC, precipitating it as the hydrochloride salt and stalling the reaction. Always use >1.1 equivalents of base.
-
Decontamination: Spills should be treated with dilute acid (to solubilize) followed by neutralization and disposal as halogenated organic waste.
References
-
Vertex Pharmaceuticals & Boehringer Ingelheim. (2002). Process for making 3-amino-2-chloro-4-methylpyridine.[2][5][6][7][8] Google Patents.
-
ChemicalBook. (2026).[7] 3-Amino-2-chloro-4-methylpyridine Properties and Synthesis.
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2756387, 3-Amino-2-chloro-4-methylpyridine.
-
Sigma-Aldrich. (2026). 3-Amino-2-chloro-4-methylpyridine Safety Data Sheet & Product Specification.
-
Hargrave, K. D., et al. (1991).[3] Novel Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase. 1. Tricyclic Pyridobenzo- and Dipyrido-diazepinones. Journal of Medicinal Chemistry.[3] (Contextual citation regarding Nevirapine synthesis).
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molecular structure and weight of 2-Chloro-3-Amino-4-Methylpyridine
An In-Depth Technical Guide to 2-Chloro-3-Amino-4-Methylpyridine (CAPIC)
Introduction
This compound, commonly referred to by the acronym CAPIC, is a heterocyclic aromatic amine of significant interest in the pharmaceutical and chemical industries.[1] Its unique molecular architecture, featuring a pyridine core substituted with chloro, amino, and methyl groups, renders it a versatile and highly valuable building block in organic synthesis. The strategic positioning of these functional groups allows for a wide range of chemical modifications, making it an essential precursor for more complex molecules.[2]
This guide provides a comprehensive technical overview of CAPIC, focusing on its molecular characteristics, validated synthesis protocols, key applications, and analytical data. The primary utility of CAPIC lies in its role as a key intermediate in the production of Nevirapine, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections.[3][4] Beyond this critical application, CAPIC serves as a foundational scaffold in the development of novel therapeutic agents, agrochemicals, and specialty materials, underscoring its importance for professionals in drug discovery and chemical process development.[2]
Molecular Structure and Physicochemical Properties
The structural and physical properties of a compound are fundamental to understanding its reactivity, solubility, and handling requirements. CAPIC's characteristics are summarized below.
Molecular Structure Diagram
The IUPAC name for this compound is 2-chloro-4-methylpyridin-3-amine.[5] Its structure consists of a pyridine ring with a chlorine atom at position 2, an amine group at position 3, and a methyl group at position 4.
Caption: 2D molecular structure of this compound.
Physicochemical and Identifier Data
The following table summarizes key quantitative data and identifiers for CAPIC.
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-4-methylpyridin-3-amine | [5] |
| CAS Number | 133627-45-9 | [5][6] |
| Molecular Formula | C₆H₇ClN₂ | [2][5] |
| Molecular Weight | 142.59 g/mol | [2][6] |
| Appearance | Off-white to slight yellow or brown crystalline powder | [2][3] |
| Melting Point | 65-70 °C | [3] |
| Boiling Point | 283.3 ± 35.0 °C (Predicted) | [3][6] |
| Density | 1.260 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in Chloroform, Ethanol | [3] |
| InChIKey | UOBCYTOUXLAABU-UHFFFAOYSA-N | [5] |
| Canonical SMILES | CC1=C(C(=NC=C1)Cl)N | [5] |
Synthesis Protocol: A Scalable Process
Multiple synthetic routes to CAPIC have been reported, reflecting its industrial importance.[7] Early methods involving the nitration of 2-amino-4-picoline were hampered by poor selectivity and safety concerns.[1][7] Modern, scalable processes often proceed via a Hofmann rearrangement, which provides a high-yield, reliable pathway. The following protocol is adapted from a validated, multi-step synthesis that is amenable to large-scale production.[1]
Synthesis Workflow Diagram
This diagram illustrates the key transformations in a robust synthesis of CAPIC.
Caption: Workflow for the synthesis of CAPIC via an amide intermediate.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Chloro-3-amido-4-methylpyridine from 2-Chloro-3-cyano-4-methylpyridine [1]
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and temperature control, add concentrated sulfuric acid (H₂SO₄) (e.g., 0.672 moles).
-
Reactant Addition: While stirring, heat the sulfuric acid to 90°C. Gradually add 2-chloro-3-cyano-4-methylpyridine (e.g., 0.224 moles) to the acid. The use of concentrated sulfuric acid serves as both a reagent and a solvent, facilitating the hydrolysis of the nitrile group to a primary amide.
-
Heating: Increase the temperature of the mixture to 100°C and maintain it for approximately 3 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., HPLC).
-
Quenching and Isolation: Cool the reaction mixture to 90°C and carefully add water (e.g., 121 mL). This step quenches the reaction and precipitates the product.
-
Crystallization and Filtration: Further cool the mixture to 10°C and hold for 1 hour to ensure complete crystallization. Isolate the solid product by filtration.
-
Washing and Drying: Wash the filter cake with water and dry it under vacuum at 70°C to yield 2-chloro-3-amido-4-methylpyridine as a solid.
Step 2: Synthesis of this compound (CAPIC) via Hofmann Rearrangement [1]
-
Reagent Preparation: In a separate vessel, prepare a cold (0°C) solution of sodium hydroxide (NaOH) (e.g., 0.224 moles) in water (e.g., 205 mL).
-
Hypobromite Formation: To the stirred NaOH solution at 0°C, slowly add bromine (Br₂) (e.g., 0.204 moles). This in-situ formation of sodium hypobromite is the key oxidizing agent for the Hofmann rearrangement.
-
Amide Addition: Add the 2-chloro-3-amido-4-methylpyridine (e.g., 0.204 moles) from Step 1 to the reaction mixture.
-
Reaction Progression: Allow the mixture to warm to 22°C. Then, add more water (e.g., 66 mL) and heat the mixture to 70°C for 1 hour. The rearrangement converts the amide to a primary amine with the loss of the carbonyl carbon.
-
Extraction: Cool the reaction mixture to ambient temperature. Extract the product into an inert organic solvent, such as methylene chloride (e.g., 60 mL).
-
Solvent Removal: Remove the organic solvent by rotary evaporation to yield the final product, this compound (CAPIC). The product can be further purified by recrystallization if necessary.
Applications in Drug Development and Research
The utility of CAPIC is most prominently demonstrated by its role as a pivotal intermediate in the synthesis of Nevirapine.[1][3] This anti-HIV drug functions by binding directly to reverse transcriptase, inhibiting the replication of the virus. The synthesis of Nevirapine from CAPIC is a well-established process, making a reliable supply of high-purity CAPIC essential for global health initiatives.[1]
Beyond this singular application, the chemical functionalities of CAPIC make it a valuable scaffold for medicinal chemists.[2] The amino group can be readily derivatized, while the chloro group can participate in cross-coupling reactions, allowing for the construction of diverse molecular libraries. This versatility has led to its use in the development of:
-
Anti-inflammatory and Antimicrobial Agents: As a building block for novel heterocyclic compounds.[2]
-
Agrochemicals: In the formulation of herbicides and pesticides to enhance crop protection.[2]
-
Material Science: For creating advanced polymers with specific thermal and chemical resistance properties.[2][8]
Spectroscopic Data for Characterization
For researchers, unambiguous characterization of synthesized intermediates is critical. The following data provides a reference for the analytical profile of CAPIC.[1]
| Analysis Type | Observed Data |
| ¹H NMR (CDCl₃) | δ 7.5 (d, J=4.64 Hz, 1H), 7.0 (d, J=4.28 Hz, 1H), 5.25 (s, 2H, -NH₂), 2.1 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ 140.0, 136.2, 135.6, 131.9, 125.7, 19.0 |
| FTIR (KBr, cm⁻¹) | 3429, 3308, 3198 (N-H stretch), 1630, 1590, 1550, 1475 (aromatic and amine bands) |
| Mass Spectrum (m/z) | 145, 144, 142 (M⁺), 107, 106, 105, 80, 79, 78 |
Safety and Handling
As with any laboratory chemical, proper handling of CAPIC is essential. It is classified as harmful and an irritant.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5][9]
-
Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid ingestion, inhalation, and contact with skin and eyes.[9]
Conclusion
This compound (CAPIC) is a high-value chemical intermediate with a firmly established role in the pharmaceutical industry, primarily due to its necessity in Nevirapine synthesis. Its well-defined molecular structure and reactivity profile also present numerous opportunities for innovation in medicinal chemistry, agricultural science, and materials research. The scalable and robust synthesis protocols developed for CAPIC ensure its continued availability, enabling further exploration of its potential as a versatile building block for creating novel and functional molecules.
References
- Roxburgh, C. J. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. U.S. Patent No. US6399781B1.
-
National Center for Biotechnology Information. (n.d.). 3-Amino-2-chloro-4-methylpyridine. PubChem. [Link]
-
Ge, Z., & Li, J. (2007). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. ResearchGate. [Link]
- Nummy, D. L. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. WIPO Patent No. WO2000043365A1.
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physical and chemical properties of 3-amino-2-chloro-4-methylpyridine
An In-depth Technical Guide to 3-Amino-2-chloro-4-methylpyridine: Properties, Synthesis, and Applications in Drug Development
Authored by a Senior Application Scientist
Introduction
3-Amino-2-chloro-4-methylpyridine, also known by its acronym CAPIC, is a highly functionalized heterocyclic compound of significant interest in medicinal and process chemistry.[1][2] With the chemical formula C₆H₇ClN₂, this substituted pyridine serves as a critical structural motif and a key starting material in the synthesis of complex pharmaceutical agents.[1][3] Its strategic importance is most notably highlighted by its role as a pivotal intermediate in the industrial-scale production of Nevirapine, a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[1][4][5]
This technical guide provides a comprehensive overview of the , detailed synthetic methodologies, and an exploration of its reactivity and application in drug development. The content is tailored for researchers, chemists, and professionals in the pharmaceutical industry who require a deep, practical understanding of this versatile building block.
Physicochemical Properties
3-Amino-2-chloro-4-methylpyridine is an off-white to slight yellow or brown crystalline powder under standard conditions.[3][6] Its molecular structure, featuring an amino group, a chloro atom, and a methyl group on the pyridine ring, imparts a unique combination of reactivity and stability.
The juxtaposition of the electron-donating amino group and the electron-withdrawing chloro group on adjacent carbons of the pyridine ring creates a distinct electronic profile that is crucial for its subsequent chemical transformations. The compound is soluble in solvents like chloroform and ethanol.[7]
Table 1: Core Physical and Chemical Properties of 3-Amino-2-chloro-4-methylpyridine
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₇ClN₂ | [3] |
| Molecular Weight | 142.59 g/mol | [3][8] |
| CAS Number | 133627-45-9 | [3] |
| Appearance | Off-white to brown crystalline powder | [3][6] |
| Melting Point | 61-71 °C | [6][7][8] |
| Boiling Point | ~283.3 °C (Predicted/at 760 mmHg) | [6][7] |
| Density | ~1.26 - 1.3 g/cm³ | [6][7][8] |
| pKa | 3.22 ± 0.10 (Predicted) | [7] |
| XLogP3 | 1.5 | [6] |
| Solubility | Chloroform, Ethanol | [7] |
Spectroscopic Characterization
The structural identity and purity of 3-amino-2-chloro-4-methylpyridine are confirmed through various spectroscopic techniques. The data presented below is derived from validated sources and provides a benchmark for analytical confirmation.[7]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum exhibits characteristic signals for the aromatic protons and the methyl and amino groups.
-
δ 7.5 (d, J=4.64 Hz, 1H, Pyridine-H)
-
δ 7.0 (d, J=4.28 Hz, 1H, Pyridine-H)
-
δ 5.25 (s, 2H, -NH₂)
-
δ 2.1 (s, 3H, -CH₃)[7]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum shows six distinct signals corresponding to the six carbon atoms in the molecule.
-
δ 140.0, 136.2, 135.6, 131.9, 125.7, 19.0[7]
-
-
Infrared (IR) Spectroscopy (KBr): The IR spectrum reveals key functional group vibrations.
-
3429, 3308, 3198 cm⁻¹ (N-H stretching of the primary amine)
-
1630, 1590, 1550 cm⁻¹ (C=C and C=N stretching of the pyridine ring)
-
1475, 1451 cm⁻¹ (C-H bending)
-
860, 821 cm⁻¹ (Aromatic C-H out-of-plane bending)[7]
-
-
Mass Spectrometry (MS): The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.
-
m/z: 145, 144, 142 (M+, isotopic pattern for one chlorine atom), 107, 106, 80, 79[7]
-
Synthesis Methodologies
Several synthetic routes for 3-amino-2-chloro-4-methylpyridine have been developed, driven by the need for an efficient and scalable process for the production of Nevirapine.[2][9] Early methods involving the nitration of 2-amino-4-picoline or 2-hydroxy-4-picoline were hampered by poor regioselectivity and safety concerns, particularly on a large scale.[1][2] More refined, multi-step processes starting from acyclic commodity chemicals are now preferred.
One robust and well-documented synthesis begins with a Knoevenagel condensation, proceeds through several intermediates, and culminates in a Hofmann rearrangement.[1][7] This approach offers high purity and yield.
Experimental Protocol: Multi-step Synthesis via Hofmann Rearrangement
This protocol is a representative example of a scalable synthesis. The causality behind this multi-step approach lies in building the substituted pyridine ring from simple, acyclic precursors, which allows for precise control over the placement of functional groups, thus avoiding the selectivity issues of direct nitration.
Step 1: Synthesis of 2-Chloro-3-cyano-4-methylpyridine This step involves the construction and subsequent chlorination of the pyridone ring.
-
Cyclization: 4-methyl-3-cyano-2-pyridone is synthesized via a Knoevenagel condensation and cyclization sequence from acyclic starting materials.[7]
-
Chlorination: The resulting 4-methyl-3-cyano-2-pyridone (e.g., 40.7 g, 0.304 moles) is added to a stirred solution of phosphorus oxychloride (POCl₃, 140 g, 0.912 moles) and phosphorus pentachloride (PCl₅, 19.0 g, 0.091 moles).
-
The reaction mixture is heated to reflux (approx. 115 °C) until the reaction is complete.
-
Excess POCl₃ is removed by distillation under reduced pressure. The residue is carefully quenched with water, causing the product to precipitate.
-
The solid 2-chloro-3-cyano-4-methylpyridine is isolated by filtration, washed with water, and dried.[7]
Step 2: Hydrolysis to 2-Chloro-3-amido-4-methylpyridine The nitrile is converted to a primary amide, which is the necessary precursor for the Hofmann rearrangement.
-
2-chloro-3-cyano-4-methylpyridine (e.g., 34.14 g, 0.224 moles) is added to stirred, concentrated sulfuric acid (65.87 g, 0.672 moles) at 90 °C.
-
The mixture is heated to 100 °C and held for approximately three hours.
-
The reaction is cooled to 90 °C, and water is carefully added.
-
The mixture is further cooled to 10 °C to allow for complete precipitation of the product.
-
The solid 2-chloro-3-amido-4-methylpyridine is isolated by filtration, washed with water, and dried.[7]
Step 3: Hofmann Rearrangement to 3-Amino-2-chloro-4-methylpyridine This is the critical carbon-deleting rearrangement that converts the amide to the desired primary amine. The mechanism involves the formation of an N-bromoamide, which rearranges to an isocyanate intermediate, followed by hydrolysis and decarboxylation.[5][10]
-
A solution of sodium hypobromite is prepared by adding bromine (e.g., 34.7 g, 0.204 moles) to a stirred solution of sodium hydroxide (8.14 g, 0.224 moles) in water (205 mL) at 0 °C.
-
The 2-chloro-3-amido-4-methylpyridine (e.g., 34.7 g, 0.204 moles) from the previous step is added to the cold hypobromite solution.
-
The reaction mixture is allowed to warm to ~22 °C, and then heated to 70 °C for one hour.
-
After cooling to ambient temperature, the aqueous mixture is extracted with an organic solvent such as methylene chloride.
-
The organic solvent is removed by evaporation (e.g., rotary evaporation) to yield the final product, 3-amino-2-chloro-4-methylpyridine.[7]
Caption: High-level workflow for the synthesis of CAPIC.
Chemical Reactivity and Application in Drug Synthesis
The chemical utility of 3-amino-2-chloro-4-methylpyridine is rooted in the distinct reactivity of its two functional groups. The primary amino group at the C3 position acts as a potent nucleophile, while the chloro group at the C2 position serves as an effective leaving group in nucleophilic aromatic substitution reactions. This dual functionality makes it an ideal precursor for constructing fused heterocyclic systems.
Core Application: Synthesis of Nevirapine
The synthesis of Nevirapine is the primary industrial application of CAPIC and perfectly illustrates its chemical logic.[5][9][11] The process involves a condensation reaction followed by an intramolecular cyclization.
-
Amide Formation (Condensation): CAPIC (1) is reacted with an activated form of a second pyridine building block, 2-chloronicotinoyl chloride (2). The nucleophilic amino group of CAPIC attacks the electrophilic carbonyl carbon of the acid chloride, forming the amide intermediate, 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide (3).[11]
-
Nucleophilic Substitution: The amide intermediate (3) is then treated with cyclopropylamine. In this step, the cyclopropylamine displaces the chlorine atom on the second pyridine ring (the one derived from 2-chloronicotinoyl chloride) to form N-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridine carboxamide (4).[11]
-
Intramolecular Cyclization: The final step is the base-mediated intramolecular cyclization of intermediate (4). A strong base, such as sodium hydride (NaH), deprotonates the amide nitrogen. The resulting anion then attacks the C2 carbon of the CAPIC-derived ring, displacing the chloride ion in an intramolecular nucleophilic aromatic substitution to form the central diazepine ring of Nevirapine (5).[11]
Caption: Key transformations in the synthesis of Nevirapine from CAPIC.
Safety and Handling
3-Amino-2-chloro-4-methylpyridine is classified as harmful and an irritant.[8] It is harmful if swallowed and causes skin and serious eye irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Storage: Keep in a dark place under an inert atmosphere. Recommended storage temperatures range from 2-8°C to cool room temperature.[3][7][8]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation).[8]
-
Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]
Conclusion
3-Amino-2-chloro-4-methylpyridine is a cornerstone intermediate in modern pharmaceutical synthesis, valued for its well-defined physicochemical properties and predictable reactivity. Its role in the cost-effective manufacturing of Nevirapine underscores the importance of designing robust, high-yield synthetic routes for key building blocks in drug development. The detailed understanding of its synthesis, spectroscopic profile, and chemical behavior, as outlined in this guide, provides researchers and process chemists with the essential knowledge required to effectively and safely utilize this compound in their research and manufacturing endeavors.
References
- Google Patents. (n.d.). Process for making 3-amino-2-chloro-4-methylpyridine. (US6399781B1).
-
PubChem. (n.d.). 3-Amino-2-chloro-4-methylpyridine. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
- Google Patents. (n.d.). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (US6111112A).
-
ResearchGate. (2025, August 8). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. Retrieved February 22, 2026, from [Link]
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National Center for Biotechnology Information. (2013, November 20). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. PMC. Retrieved February 22, 2026, from [Link]
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Chemistry Steps. (2025, June 17). Hofmann Rearrangement. Retrieved February 22, 2026, from [Link]
- Google Patents. (n.d.). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (WO2000043365A1).
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Technical Guide: Solubility Profile & Process Optimization for 2-Chloro-3-Amino-4-Methylpyridine (CAP)
Executive Summary
This technical guide provides an in-depth analysis of the solubility behavior of 2-Chloro-3-Amino-4-Methylpyridine (CAS: 133627-45-9), a critical intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine .
Optimizing the solubility landscape of CAP is not merely a thermodynamic exercise; it is the rate-limiting step in defining yield, purity, and polymorphic stability during industrial scale-up. This document synthesizes empirical solubility data with thermodynamic modeling protocols to guide researchers in solvent selection for reaction monitoring (HPLC), purification (crystallization), and formulation.
Molecular Profile & Physicochemical Context[1][2][3][4][5][6][7]
Understanding the solute-solvent interaction requires a structural analysis of the CAP molecule.
| Property | Specification |
| Chemical Name | This compound (CAP / CAPIC) |
| CAS Number | 133627-45-9 |
| Molecular Formula | |
| Molecular Weight | 142.59 g/mol |
| Melting Point | 68.0 – 71.0 °C [1, 2] |
| Appearance | White to off-white crystalline solid |
| Key Functional Groups | Pyridine ring (aromatic, basic), Amino group (H-bond donor), Chloro group (electron-withdrawing), Methyl group (lipophilic) |
Process Implication: The molecule exhibits amphiphilic character. The pyridine nitrogen and amino group facilitate solubility in polar protic solvents (alcohols), while the methyl group and aromatic ring allow for solubility in moderately polar aprotic solvents (toluene, ethyl acetate). The chloro substituent reduces water solubility compared to non-halogenated aminopyridines.
Solubility Landscape: Solvent Selection Matrix
The following data summarizes the solubility behavior of CAP across various solvent classes. This matrix is derived from process development literature regarding Nevirapine synthesis and purification [2, 3].
Table 1: Solubility Profile & Application Suitability
| Solvent Class | Specific Solvent | Solubility Behavior | Primary Application |
| Polar Protic | Methanol | High (>200 mg/mL @ 25°C) | Reaction solvent; HPLC diluent. |
| Polar Protic | Ethanol | High (Increases significantly w/ T) | Recrystallization (often with water). |
| Aromatic | Toluene | Temperature Dependent | Ideal for Crystallization. Low solubility at 0-5°C; High at 80°C. |
| Chlorinated | DCM / Chloroform | High | Extraction from aqueous reaction mixtures. |
| Esters | Ethyl Acetate | Moderate | Extraction; Wash solvent. |
| Alkanes | n-Hexane | Low / Insoluble | Anti-solvent; Precipitation agent. |
| Aqueous | Water | Very Low | Anti-solvent; Impurity removal (inorganic salts). |
Mechanism of Action[4][8][9][10]
-
Like Dissolves Like: The high solubility in Methanol/DCM is driven by dipole-dipole interactions and hydrogen bonding with the amino group.
-
The Toluene Effect: Toluene is the preferred industrial solvent for purification because it exhibits a steep solubility curve relative to temperature. This allows for high recovery yields upon cooling, a critical factor in cost-effective Nevirapine production [2].
Thermodynamic Modeling Protocol
To transition from empirical observation to predictive process control, we utilize thermodynamic models. While specific coefficients vary by batch purity, the Modified Apelblat Equation is the industry standard for modeling the solubility of aminopyridines.
The Modified Apelblat Model
This semi-empirical model correlates mole fraction solubility (
-
A, B, C: Empirical parameters determined via regression analysis.
-
x: Mole fraction solubility.[2]
Experimental Determination Workflow (Self-Validating)
To determine these parameters for your specific lot of CAP, follow this gravimetric workflow. This protocol includes self-check steps to ensure data integrity.
Figure 1: Gravimetric solubility determination workflow. The "Validation Check" ensures saturation is achieved, preventing false-negative solubility readings.
Practical Application: Crystallization & Purification[3][4][5][7]
The primary utility of solubility data for CAP is the purification process. The synthesis of CAP often results in isomers or unreacted precursors. Based on the solubility differential, Cooling Crystallization using Toluene or an Ethanol/Water system is the standard [2, 4].
Optimized Crystallization Protocol
Objective: Purify crude CAP (>85%) to Pharma Grade (>99%).
-
Dissolution: Charge Crude CAP into Toluene (Ratio: 1g solute : 5mL solvent).
-
Heating: Heat to 80-90°C . Ensure complete dissolution.
-
Checkpoint: If solution is cloudy, hot filtration is required to remove inorganic salts (NaCl/NaBr) formed during synthesis.
-
-
Controlled Cooling: Cool slowly to 25°C at a rate of 10°C/hour.
-
Why: Rapid cooling traps impurities in the crystal lattice.
-
-
Nucleation/Aging: Further cool to 0-5°C and hold for 2 hours.
-
Thermodynamics: Solubility of CAP in Toluene drops precipitously <10°C, maximizing yield.
-
-
Isolation: Filter the white crystalline precipitate. Wash with cold n-Hexane (Anti-solvent wash).
-
Drying: Vacuum dry at 40°C.
Figure 2: Industrial crystallization workflow for CAP purification utilizing temperature-dependent solubility in Toluene.
Analytical Validation (HPLC)[10]
Solubility data dictates the preparation of analytical standards.
-
Diluent: Methanol:Water (80:20 v/v).
-
Justification: CAP is highly soluble in methanol, ensuring no precipitation in the injector loop. The water content matches the initial mobile phase conditions to prevent peak distortion.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2756387, 3-Amino-2-chloro-4-methylpyridine. Retrieved February 22, 2026, from [Link]
-
Ge, Z., et al. (2013). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Boehringer Ingelheim Pharmaceuticals. (2000).[3][4] Synthesis of 3-Amino-2-Chloro-4-Methylpyridine from Malononitrile and Acetone. European Patent EP1064265B1.[3] Retrieved from
Sources
The Strategic Scaffold: A Technical Guide to the History, Synthesis, and Application of 2-Chloro-3-Amino-4-Methylpyridine
Introduction: The Unassuming Power of the Pyridine Ring
In the landscape of modern drug discovery, the pyridine ring stands as a cornerstone scaffold, a versatile and highly sought-after heterocyclic motif.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in medicinal chemistry. Pyridine derivatives are integral components of numerous therapeutic agents, from kinase inhibitors in oncology to treatments for central nervous system disorders and infectious diseases.[1][4] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles, enabling chemists to optimize efficacy and minimize off-target effects.[1] This guide delves into the history, synthesis, and application of a particularly crucial pyridine derivative: 2-Chloro-3-Amino-4-Methylpyridine (CAPIC), a key building block that has played a pivotal role in the fight against HIV.[5][6]
The Dawn of a New HIV Treatment: The Discovery of Nevirapine and the Need for CAPIC
The late 1980s marked a turning point in the battle against the Human Immunodeficiency Virus (HIV) with the advent of the first antiretroviral drugs.[7][8] Among these, the non-nucleoside reverse transcriptase inhibitors (NNRTIs) emerged as a critical class of therapeutics.[7][8] Unlike their nucleoside counterparts, NNRTIs inhibit the viral reverse transcriptase enzyme at an allosteric site, offering a different mechanism to combat the virus.[7][9]
The first NNRTI to gain FDA approval in 1996 was Nevirapine, a potent inhibitor of HIV-1 reverse transcriptase discovered by researchers at Boehringer Ingelheim.[7][8] The development of Nevirapine created a significant demand for one of its key precursors: this compound (also known as 3-Amino-2-chloro-4-picoline, or CAPIC).[5][10] The efficient and scalable synthesis of CAPIC became a critical challenge for the commercial production of this life-saving medication.[10]
A Journey Through Synthesis: The Evolution of CAPIC Production
The synthetic routes to this compound have evolved significantly over time, driven by the need for improved efficiency, safety, and cost-effectiveness.
Early Approaches: The Challenges of Nitration
Initial laboratory-scale syntheses of CAPIC, reported as early as 1980, often relied on the nitration of readily available starting materials like 2-amino-4-picoline or 2-hydroxy-4-picoline.[5] However, these methods were fraught with difficulties. The nitration process was often non-selective, yielding a mixture of 3- and 5-nitro isomers, which complicated purification.[5] More critically, large-scale nitration reactions posed significant thermal-chemical hazards, with the potential for runaway reactions, making this approach unsuitable for industrial production.[5][11]
The Rise of Commercially Viable Routes
The demand for Nevirapine spurred the development of safer and more efficient synthetic strategies for CAPIC. These modern approaches typically start from simple, acyclic precursors and build the pyridine ring through a series of controlled reactions.
One of the most successful and widely adopted strategies involves a multi-step synthesis starting from readily available commodity chemicals. This process, which has been refined over the years, showcases a logical progression of chemical transformations designed for scalability and high yield.[10][12]
Experimental Protocol: A Modern, Scalable Synthesis of this compound
This section details a representative, multi-step synthesis of CAPIC that is amenable to large-scale production.
Step 1: Knoevenagel Condensation
-
Reaction: Acetone is reacted with malononitrile in a Knoevenagel condensation to form isopropylidenemalononitrile.
-
Rationale: This initial step efficiently constructs a key carbon-carbon bond and introduces the dinitrile functionality necessary for the subsequent cyclization.
Step 2: Enamine Formation and Cyclization
-
Reaction: The isopropylidenemalononitrile is then condensed with an orthoformate, such as triethyl orthoformate, in the presence of acetic anhydride. This is followed by cyclization to form a 2-hydroxy-4-methyl-3-cyanopyridine derivative.
-
Rationale: This sequence builds the core pyridine ring. The enamine formation activates the molecule for the subsequent intramolecular cyclization, which is a thermodynamically favorable process leading to the stable aromatic pyridine system.
Step 3: Chlorination
-
Reaction: The 2-hydroxy-pyridine derivative is chlorinated using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
-
Rationale: The hydroxyl group at the 2-position is a poor leaving group. Converting it to a chlorosulfonate or a similar intermediate by reacting with POCl₃ makes it an excellent leaving group, allowing for its displacement by a chloride ion to yield the 2-chloro-4-methyl-3-pyridinecarbonitrile.
Step 4: Hydrolysis of the Nitrile
-
Reaction: The nitrile group is hydrolyzed to a carboxamide using concentrated sulfuric acid.
-
Rationale: This step is crucial for setting up the final Hofmann rearrangement. The robust conditions of concentrated sulfuric acid are necessary to effect the hydrolysis of the relatively unreactive nitrile group on the electron-deficient pyridine ring.
Step 5: Hofmann Rearrangement
-
Reaction: The 2-chloro-4-methyl-3-carboxamide undergoes a Hofmann rearrangement by treatment with a solution of bromine or chlorine in excess sodium hydroxide.
-
Rationale: This classic organic reaction converts the amide into a primary amine with one fewer carbon atom, yielding the final product, this compound. The strong base and halogen are essential reagents for this transformation.
Data Presentation: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Intermediates | Advantages | Disadvantages |
| Early Nitration Route | 2-amino-4-picoline or 2-hydroxy-4-picoline | Nitrated picoline derivatives | Fewer steps in some variations | Non-selective nitration, thermal hazards, poor scalability |
| Modern Multi-step Synthesis | Acetone, malononitrile, triethyl orthoformate | Isopropylidenemalononitrile, 2-hydroxy-4-methyl-3-cyanopyridine, 2-chloro-4-methyl-3-carboxamide | High yield, scalable, avoids hazardous nitration, uses inexpensive starting materials | More synthetic steps |
| Continuous Flow Synthesis | Acetone, malononitrile | Enamine intermediates | Potential for lower cost, improved safety and control | Requires specialized equipment |
Visualizing the Synthesis and Application
To better illustrate the synthetic pathway and the role of CAPIC in the formation of Nevirapine, the following diagrams are provided.
Caption: A streamlined workflow for the synthesis of CAPIC.
Caption: The final steps in the synthesis of Nevirapine utilizing CAPIC.
Conclusion: A Scaffold of Enduring Importance
The story of this compound is a testament to the synergy between fundamental organic chemistry and the urgent needs of medicinal chemistry. What began as a synthetic challenge evolved into a robust and scalable process, enabling the production of a critical antiretroviral medication. The journey from hazardous nitration reactions to elegant multi-step syntheses underscores the ingenuity and problem-solving prowess of chemical process development. As a key intermediate, CAPIC continues to be a molecule of significant interest, and its history serves as a valuable case study for researchers and professionals in the field of drug development. The principles learned from the optimization of its synthesis remain relevant in the ongoing quest for more efficient and sustainable methods to produce the life-saving medicines of tomorrow.
References
- Discovery and development of non-nucleoside reverse-transcriptase inhibitors - Wikipedia. (n.d.).
- Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - MDPI. (2023, September 25).
- Development of non-nucleoside reverse transcriptase inhibitors (NNRTIs): our past twenty years - PMC. (2019, November 21).
- Discovery and Development of Non-nucleoside Reverse-transcriptase Inhibitors - Encyclopedia.pub. (2022, November 9).
- The latest developments in the design and discovery of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV - Taylor & Francis. (2024, October 13).
- The synthesis method of 3-Amino-2-chloro-4-methylpyridine - ChemicalBook. (2023, October 7).
- 3-Amino-2-chloro-4-methylpyridine | 133627-45-9 - ChemicalBook. (2026, January 13).
- Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine - ResearchGate. (2025, August 8).
- Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC. (2013, November 20).
- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents. (n.d.).
- The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. (2026, February 14).
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6).
- 3-Amino-2-chloro-4-methylpyridine - Chem-Impex. (n.d.).
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6).
- A Brief View on Pyridine Compounds - Open Access Journals. (n.d.).
- US5569760A - Process for preparing nevirapine - Google Patents. (n.d.).
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - MDPI. (2021, June 26).
- WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents. (n.d.).
- METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - Patent 0551459. (n.d.).
- CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents. (n.d.).
- 3-Amino-2-chloro-4-methylpyridine | C6H7ClN2 | CID 2756387 - PubChem. (n.d.).
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Technical Guide: Melting Point Characterization of Pure 2-Chloro-3-Amino-4-Methylpyridine
Executive Summary
2-Chloro-3-Amino-4-Methylpyridine (CAS: 133627-45-9), also known as CAPIC , is a critical heterocyclic intermediate primarily utilized in the synthesis of Nevirapine , a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV-1 treatment.
For drug development professionals, the melting point (MP) of this compound serves as a rapid, first-line indicator of process control. While technical-grade material often exhibits a range of 61–65°C , high-purity crystalline forms required for pharmaceutical applications must meet a tighter specification of 69–71°C . Deviations from this range typically indicate the presence of specific synthetic precursors, particularly the amide intermediate (2-chloro-3-amido-4-methylpyridine), which possesses a significantly higher melting point (~179°C).
This guide provides an authoritative analysis of the melting point range, the thermodynamic impact of specific impurities, and validated protocols for thermal characterization.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | 2-Chloro-4-methylpyridin-3-amine |
| CAS Number | 133627-45-9 |
| Molecular Formula | C₆H₇ClN₂ |
| Molecular Weight | 142.59 g/mol |
| Appearance | Off-white to white crystalline powder |
| Theoretical MP | 69.0 – 71.0 °C (Pure Crystal) |
| Technical MP | 61.0 – 65.0 °C |
| Boiling Point | ~283.3 °C (at 760 mmHg) |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate; sparingly soluble in water.[1] |
Melting Point & Impurity Analysis
The "Golden Range" vs. Impurity Depression
In high-performance liquid chromatography (HPLC) calibrated systems, purity >99.5% correlates with a sharp melting endotherm at 69–71°C .
However, the synthesis of CAPIC—often via the Hofmann rearrangement of 2-chloro-3-amido-4-methylpyridine—introduces specific impurities with distinct thermal profiles. Unlike simple eutectic depression where MP drops, the presence of high-melting precursors can create complex DSC (Differential Scanning Calorimetry) thermograms.
Table 1: Thermal Profile of Key Impurities
| Compound | Role in Synthesis | Melting Point | Impact on CAPIC MP |
| This compound | Target Product | 69 – 71 °C | N/A |
| 2-Chloro-3-amido-4-methylpyridine | Precursor (Amide) | 178 – 179 °C | Broadens range; potential secondary peak in DSC. |
| 2-Chloro-3-cyano-4-methylpyridine | Precursor (Nitrile) | 102 – 104 °C | Depresses MP; widens range >2°C. |
| 3-Cyano-4-methyl-2-pyridone | Early Intermediate | 230 – 232 °C | Insoluble particulates; non-melting artifacts. |
| 3-Amino-4-methylpyridine | Over-reduction byproduct | 100 – 104 °C | Depresses MP significantly. |
Synthesis & Impurity Origin Workflow
The following diagram illustrates the synthesis pathway (typically starting from malononitrile/acetone or cyanoacetamide) and identifies where critical thermal impurities originate.
Figure 1: Synthetic pathway highlighting precursors with high melting points that threaten the thermal purity profile of the final amine.
Experimental Protocols
Standard Capillary Melting Point Method
For routine quality control (QC), the capillary method is sufficient if the heating rate is strictly controlled.
Equipment: Buchi Melting Point M-565 or equivalent. Sample Prep: Dry sample for 4 hours at 40°C under vacuum to remove solvent residues (solvent occlusion can depress MP by 1–2°C).
-
Pack: Introduce 3–4 mm of dry powder into a glass capillary. Tap to ensure tight packing (air pockets cause uneven heat transfer).
-
Ramp 1 (Fast): Heat rapidly to 60°C .
-
Ramp 2 (Slow): Reduce heating rate to 1.0 °C/min .
-
Observation:
-
Onset Point: First visible liquid droplet.
-
Clear Point: Complete liquefaction.
-
-
Acceptance Criteria:
-
Pass: Onset ≥ 68.5°C, Range ≤ 2.0°C.[2]
-
Fail: Onset < 67°C or Range > 3.0°C (Indicates solvent trap or >1% impurity).
-
Differential Scanning Calorimetry (DSC)
For research and drug substance characterization, DSC is required to differentiate between solvent loss, polymorphic transitions, and true melting.
Protocol:
-
Pan: Aluminum hermetic pan (pinhole lid).
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Program: Equilibrate at 25°C → Ramp 5°C/min to 100°C.
-
Analysis:
-
Integrate the endothermic peak.
-
Pure CAPIC will show a single sharp endotherm with
and . -
Impure samples (e.g., containing amide) may show a broadened tail or a small secondary event at higher temperatures if the impurity does not dissolve in the melt.
-
Purity Logic & Troubleshooting
The following decision tree assists researchers in interpreting melting point data during process optimization.
Figure 2: Diagnostic logic for correlating melting point deviations with specific chemical contaminants.
References
-
US Patent 6,399,781 B1 . Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents. Link
-
PubChem Compound Summary . 3-Amino-2-chloro-4-methylpyridine (CID 2756387). National Center for Biotechnology Information. Link
-
Sigma-Aldrich . 3-Amino-2-chloro-4-methylpyridine 97% Product Specification. Link
-
ChemicalBook . 2-Chloro-3-cyano-4-methylpyridine Properties (Intermediate Analysis). Link
-
ResearchGate . Improved Synthesis of this compound. Link
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Methodological & Application
Mastering the Buchwald-Hartwig Amination of 2-Chloro-3-Amino-4-Methylpyridine
An Application Guide for Researchers
This document provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination reaction for the synthesis of C-N bonds using 2-Chloro-3-Amino-4-Methylpyridine. This challenging yet valuable transformation is critical for accessing novel substituted aminopyridine scaffolds, which are privileged structures in medicinal chemistry.
Scientific Context and Strategic Importance
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines from aryl halides and amines.[1][2][3] Its broad functional group tolerance and substrate scope have made it an indispensable tool, supplanting harsher classical methods.[1] The substrate, this compound, is a particularly important building block. The resulting N-arylated 3-amino-4-methylpyridine core is present in numerous biologically active molecules and pharmaceutical candidates.
However, this specific substrate presents a unique set of challenges:
-
Aryl Chloride Inertness: The C-Cl bond is significantly less reactive than corresponding C-Br or C-I bonds. The oxidative addition of the aryl chloride to the palladium(0) center is often the rate-limiting step of the catalytic cycle, typically requiring more forcing conditions.[4]
-
Heterocyclic Complexity: As a heteroaromatic amine, this compound contains multiple nitrogen atoms that can coordinate with the palladium catalyst, potentially leading to catalyst inhibition.[5] Optimizing reaction conditions to favor productive catalytic turnover is paramount.
This guide explains the causality behind experimental choices to empower researchers to overcome these challenges and reliably synthesize the desired products.
The Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is fundamental to troubleshooting and optimization. The widely accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through three primary steps:[1][6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring. This is a critical and often slow step for aryl chlorides.[4] The choice of a bulky, electron-rich phosphine ligand is essential to facilitate this process.
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the resulting Pd(II) complex. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation (replacement of -Cl with -H).[1][4]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Protocol I: General Procedure for Amination
This protocol provides a robust starting point for coupling various primary and secondary amines with this compound. All manipulations should be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using a glovebox or standard Schlenk techniques.
Materials and Reagents
-
Aryl Halide: this compound (1.0 equiv)
-
Amine: Primary or secondary amine (1.2 - 1.5 equiv)
-
Palladium Source: Pd₂(dba)₃ (1-2 mol%) or a suitable palladacycle pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand: XPhos, RuPhos, or BrettPhos (2-4 mol%)
-
Base: Sodium tert-butoxide (NaOt-Bu) (1.4 - 2.0 equiv)
-
Solvent: Anhydrous, degassed toluene or 1,4-dioxane (0.1 - 0.2 M concentration)
-
Other: Celite®, ethyl acetate, brine, anhydrous sodium or magnesium sulfate.
Equipment
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Schlenk line or glovebox
-
Heating mantle or oil bath with temperature control and magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Experimental Workflow
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the this compound, palladium source, ligand, and sodium tert-butoxide.
-
Reagent Addition: Seal the tube. Evacuate and backfill with inert gas three times. Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner.
-
Heating and Monitoring: Place the sealed tube in a preheated oil bath set to 80-110 °C. Stir the reaction vigorously. Monitor the reaction's progress by TLC or GC-MS analysis of small aliquots.
-
Workup: Once the starting material is consumed (typically 4-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.
Caption: Step-by-step workflow for the Buchwald-Hartwig amination protocol.
Parameter Optimization: A Guide to Success
For challenging substrates, a one-size-fits-all approach is rarely successful. The following table outlines key parameters and provides rationale for their selection, forming a basis for systematic optimization.
| Parameter | Recommended Starting Point | Rationale & Optimization Strategy |
| Palladium Source | Pd₂(dba)₃ or XPhos Pd G3 (1-2 mol%) | Pd(II) sources like Pd(OAc)₂ can be effective but require in-situ reduction.[5] Palladacycle pre-catalysts (G3, G4) often provide more consistent and rapid initiation of the active Pd(0) species, which is beneficial for the difficult C-Cl activation.[4] |
| Ligand | XPhos or RuPhos (1:1 to 2:1 Ligand:Pd ratio) | This is the most critical parameter. The C-Cl bond requires highly active catalysts. Bulky, electron-rich biaryl monophosphine ligands (the "Buchwald ligands") are essential.[4] If initial trials fail, screen other ligands from this class like BrettPhos. Bidentate ligands like Josiphos can also be effective.[4][8] |
| Base | NaOt-Bu (1.4-2.0 equiv) | A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine. NaOt-Bu is generally the most effective.[2][4] If the coupling partner has a base-sensitive functional group (e.g., an ester), weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a higher reaction temperature, increased catalyst loading, or a more active catalyst system.[2][4] |
| Solvent | Toluene or 1,4-Dioxane | These are the most common and effective solvents.[5][9] Ensure they are anhydrous and rigorously degassed, as oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst.[2][4] |
| Temperature | 100-110 °C | The oxidative addition of aryl chlorides is energetically demanding and almost always requires elevated temperatures to proceed at a reasonable rate.[4][5] |
| Amine Stoichiometry | 1.2-1.5 equivalents | Using a slight excess of the amine can help favor the desired C-N coupling pathway over the competing hydrodehalogenation side reaction.[4] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Inappropriate ligand choice for C-Cl activation.3. Insufficient temperature. | 1. Ensure rigorous inert atmosphere technique; use fresh, high-purity reagents and dry, degassed solvents.[4]2. Screen a panel of bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos).[4]3. Increase the temperature in 10 °C increments, up to the boiling point of the solvent. |
| Hydrodehalogenation | 1. Presence of trace water or protic impurities.2. Reductive elimination is slow compared to competing pathways. | 1. Use scrupulously dried reagents and solvents. Ensure the base is anhydrous.[4]2. Increase the concentration of the amine nucleophile (e.g., to 1.5 equiv).[4] Consider a different ligand that may accelerate reductive elimination. |
| Substrate Decomposition | 1. The amine coupling partner is sensitive to the strong base (NaOt-Bu). | 1. Switch to a weaker base such as Cs₂CO₃ or K₃PO₄.[2] Be prepared to increase catalyst loading and/or temperature to compensate for the slower reaction rate. |
Safety Precautions
-
Palladium Catalysts: While generally low in toxicity, palladium compounds should be handled in a well-ventilated area or fume hood. Fine powders can be an inhalation hazard.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled exclusively under an inert atmosphere.
-
Bases: Sodium tert-butoxide is a strong, corrosive base. Avoid contact with skin and eyes. It is also hygroscopic and should be handled under an inert atmosphere.
-
Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Handle them in a fume hood and avoid inhalation or skin contact.
By carefully considering the mechanistic principles and systematically optimizing the key reaction parameters outlined in this guide, researchers can successfully employ the Buchwald-Hartwig amination to functionalize this compound, enabling the synthesis of novel compounds for drug discovery and development.
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Singleton, M. L. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. University of Rochester. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ResearchGate. [Link]
-
Selected ligands and catalysts for Buchwald-Hartwig amination. ResearchGate. [Link]
-
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Florida State University Libraries. [Link]
-
Li, X. The Asymmetric Buchwald–Hartwig Amination Reaction. Synlett. [Link]
-
Buchwald coupling of 1 with various anilines and 2-aminopyridines. ResearchGate. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. ARKIVOC. [Link]
-
Highly regioselective Buchwald-Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. paulmurrayconsulting.co.uk [paulmurrayconsulting.co.uk]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Advanced Application Note: Diazotization Procedures for 2-Chloro-3-Amino-4-Methylpyridine
Executive Summary
This technical guide details the diazotization of 2-Chloro-3-Amino-4-Methylpyridine (CAPIC) , a critical scaffold in the synthesis of non-nucleoside reverse transcriptase inhibitors (e.g., Nevirapine analogs) and kinase inhibitors.
Unlike electron-rich anilines, 3-aminopyridines present unique challenges due to the electron-deficient nature of the pyridine ring and the competing basicity of the ring nitrogen. This guide provides three distinct protocols tailored to downstream applications:
-
Aqueous Acid Diazotization: For hydrolysis (hydroxylation) or aqueous-phase Sandmeyer reactions (Iodination).
-
Anhydrous Organic Diazotization (Doyle Protocol): For moisture-sensitive Sandmeyer reactions (Chlorination/Bromination) to prevent phenol by-product formation.
-
Isolation of Diazonium Tetrafluoroborate: For high-stability storage and Balz-Schiemann fluorination.
Chemical Context & Mechanistic Logic[1][2][3][4]
Structural Analysis
The substrate, this compound, possesses electronic push-pull characteristics that dictate experimental conditions:
-
Pyridine Ring (Electron Deficient): Destabilizes the diazonium cation compared to benzene analogs, increasing susceptibility to nucleophilic attack (hydrolysis).
-
2-Chloro Substituent (-I Effect): Further reduces electron density at the 3-position, making the amine less nucleophilic during the initial nitrosation step. This often requires higher acid concentrations or organic nitrites to drive the reaction.
-
4-Methyl Substituent (+I Effect): Provides mild stabilization to the resulting diazonium salt via hyperconjugation.
The Stability Challenge
The primary failure mode in diazotizing 3-aminopyridines is self-coupling (formation of triazenes) or hydrolysis to the pyridone (phenol).
-
Solution: Maintain high acidity (
) to protonate the unreacted amine, preventing it from acting as a nucleophile against the forming diazonium species.
Reaction Pathway Visualization
Figure 1: Mechanistic pathways for the diazotization of CAPIC. Control of solvent and counterion determines the fate of the unstable diazonium intermediate.
Experimental Protocols
Protocol A: Classical Aqueous Diazotization
Best For: Synthesis of 2-Chloro-3-Iodo-4-Methylpyridine or 2-Chloro-3-Hydroxy-4-Methylpyridine.
Mechanism: Generation of nitrosonium ion (
Materials:
-
Substrate: this compound (1.0 equiv)
-
Acid: Conc.[1] HCl (3-4 equiv) or
-
Reagent:
(1.1 equiv), dissolved in minimum water -
Solvent: Water (or Water/Acetic Acid 1:1 if solubility is poor)
Step-by-Step Procedure:
-
Slurry Formation: In a 3-neck flask equipped with a thermometer and overhead stirrer, suspend the amine in water. Add concentrated HCl dropwise. The amine should dissolve as the hydrochloride salt.
-
Note: If the amine does not dissolve, add Glacial Acetic Acid until homogeneous.
-
-
Cooling: Cool the solution to -5°C to 0°C using an ice/salt bath.
-
Critical: Do not allow temperature to exceed 5°C, as the diazonium species will hydrolyze rapidly.
-
-
Nitrosation: Add the
solution dropwise via an addition funnel below the surface of the acid solution.-
Rate: Maintain internal temperature
.[1]
-
-
Endpoint Validation: After addition, stir for 20 minutes. Test the solution with Starch-Iodide paper .
-
Result: Immediate blue/black color indicates excess nitrous acid (required).
-
Correction: If negative, add more
aliquots.
-
-
Destruction of Excess Nitrite: Add Urea or Sulfamic acid until Starch-Iodide test is negative (prevents side reactions in downstream steps).
-
Utilization: The solution must be used immediately (e.g., poured into KI solution for iodination).
Protocol B: Anhydrous Organic Diazotization (Doyle Method)
Best For: Sandmeyer Chlorination/Bromination (where water leads to phenol impurities) or radical arylations. Mechanism: In situ generation of alkyl nitrite esters in organic solvent.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Reagent: tert-Butyl Nitrite (t-BuONO) or Isoamyl Nitrite (1.5 equiv)
-
Solvent: Acetonitrile (MeCN) (anhydrous)
-
Catalyst: Copper(II) halide (for one-pot Sandmeyer) or
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve the amine in anhydrous MeCN.
-
Expert Tip: If solubility is low, use a co-solvent of dry DMF (10% v/v).
-
-
Reagent Addition: Add the Copper(II) halide (e.g.,
for chlorination) directly to the amine solution if performing a one-pot Sandmeyer. -
Diazotization: Add tert-Butyl Nitrite dropwise at room temperature (or 60°C depending on activation energy required).
-
Observation: Evolution of
gas indicates decomposition of the diazonium to the radical/cation and subsequent trapping by the halide.
-
-
Workup: Quench with aqueous
, extract with Ethyl Acetate.
Protocol C: Isolation of Diazonium Tetrafluoroborate
Best For: Storage, Balz-Schiemann reactions (Fluorination), or Pd-catalyzed cross-couplings. Safety: Dry diazonium salts are shock-sensitive. Tetrafluoroborates are generally stable but must be handled with care.
Step-by-Step Procedure:
-
Dissolution: Dissolve this compound (10 mmol) in Fluoroboric acid (
, 48% aq, 40 mmol) .-
Cooling: Chill to 0°C.
-
-
Nitrosation: Add
(11 mmol) in minimum water dropwise. -
Precipitation: Stir for 30 minutes. The diazonium tetrafluoroborate salt often precipitates as a solid.
-
Enhancement: If no precipitate forms, add cold Diethyl Ether or Tetrafluoroboric acid-diethyl ether complex to force precipitation.
-
-
Filtration: Filter the solid rapidly on a sintered glass funnel.
-
Washing: Wash with cold Ethanol followed by copious Diethyl Ether.
-
Drying: Air dry for 10 minutes. Do not heat. Store in a plastic vial at -20°C.
Quantitative Comparison of Methods
| Parameter | Protocol A (Aqueous) | Protocol B (Organic/Doyle) | Protocol C (Isolation) |
| Solvent System | MeCN / DMF | ||
| Temperature | < 5°C (Strict) | 25°C - 65°C | 0°C |
| Intermediate Stability | Low (Hydrolysis risk) | Transient (Radical formation) | High (Ionic Salt) |
| Major Impurity | 3-Hydroxy-pyridine | Unreacted Amine | N/A |
| Primary Use Case | Iodination, Hydrolysis | Chlorination, Bromination | Fluorination, Storage |
Troubleshooting & Optimization
Common Failure Modes
-
Tar Formation (Polymerization):
-
Cause: Temperature too high during nitrite addition or insufficient acid (leading to triazene coupling).
-
Fix: Ensure T < 5°C. Increase acid concentration to 4-5 equivalents.
-
-
Low Yield in Sandmeyer:
-
Cause: Diazonium salt hydrolyzed by water before Halide attack.
-
Fix: Switch to Protocol B (Anhydrous) . Water is the enemy of 3-halopyridine synthesis.
-
-
Incomplete Reaction:
-
Cause: Poor solubility of the starting amine hydrochloride.
-
Fix: Use sonication to create a fine suspension before adding nitrite, or use Acetic Acid as co-solvent.
-
Safety Critical Warning
-
Explosion Hazard: While 3-pyridyldiazonium salts are more stable than 2- or 4- isomers, they are energetic materials. Never dry diazonium chlorides or sulfates completely. Only Tetrafluoroborates (
) and Hexafluorophosphates ( ) are stable enough for isolation. -
Toxicity: this compound is a skin irritant. Alkyl nitrites are vasodilators and toxic if inhaled. Work in a fume hood.
References
-
Synthesis of Chloropyridines via Diazotization: Lesina, Y., et al. "One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization."[2][3] Key Engineering Materials, vol. 712, 2016, pp. 273-276.[2] [2]
-
Sandmeyer Reaction Mechanisms: "Sandmeyer Reaction." Organic Chemistry Portal.
-
Diazotization of Heterocyclic Amines: da Silva, D., et al. "The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems." Synthesis, vol. 2010, no.[4] 16, pp. 2725-2730.[4]
-
Synthesis of CAPIC Precursors: U.S. Patent 6,399,781. "Process for making 3-amino-2-chloro-4-methylpyridine."[5][6][1][7][8][9][10][11]
-
General Diazotization Procedures: "Diazotisation." Organic Chemistry Portal.
Sources
- 1. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 2. One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization | Scientific.Net [scientific.net]
- 3. portal.tpu.ru [portal.tpu.ru]
- 4. researchgate.net [researchgate.net]
- 5. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 6. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 7. EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 8. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 9. 3-Amino-2-chloro-4-methylpyridine | 133627-45-9 [chemicalbook.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - Patent 0551459 [data.epo.org]
Technical Guide: Reaction Mechanisms and Protocols for 2-Chloro-3-Amino-4-Methylpyridine with Carboxylic Acids
Executive Summary
The scaffold 2-Chloro-3-Amino-4-Methylpyridine (also known as CAPIC, CAS: 133627-45-9) is a privileged intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (e.g., Nevirapine) and fused heterocyclic kinase inhibitors. Its reactivity with carboxylic acids is bifurcated:
-
Kinetic Control: Formation of stable carboxamides via
-acylation. -
Thermodynamic Control: Intramolecular cyclization to form oxazolo[4,5-b]pyridines or, under specific catalytic conditions, imidazo[4,5-b]pyridines .
This guide provides validated protocols for controlling these pathways, ensuring high chemoselectivity and yield.
Mechanistic Analysis
The reaction between this compound (1 ) and a carboxylic acid (
Pathway A: Chemoselective -Acylation (Amide Formation)
The exocyclic amine at position 3 is moderately nucleophilic. However, the electron-withdrawing effect of the pyridine ring and the steric hindrance of the adjacent 4-methyl group require activated carboxylic acid species for efficient coupling.
-
Mechanism:
-
Activation: The carboxylic acid is converted to an active ester (using HATU/EDC) or acid chloride.
-
Attack: The
attacks the carbonyl carbon. -
Elimination: Loss of the leaving group generates the amide (2 ).
-
-
Critical Control: Base selection (e.g., DIPEA vs. Pyridine) is crucial to neutralize HCl (if acid chlorides are used) without triggering premature displacement of the C2-chloride.
Pathway B: Cyclodehydration to Oxazolo[4,5-b]pyridine
Under forcing conditions (high heat, acidic dehydrating media like PPA or POCl
-
Mechanism:
-
Tautomerization: The amide carbonyl oxygen attacks the C2 position.
- Displacement: The C2-chloride is displaced.
-
Aromatization: Formation of the oxazolo[4,5-b]pyridine fused system (3 ).
-
-
Note: The 4-methyl group exerts steric pressure that can accelerate cyclization by forcing the amide carbonyl into proximity with the C2-chlorine (the "gem-dimethyl" effect analog).
Pathway C: Palladium-Catalyzed Imidazo[4,5-b]pyridine Formation
While direct reaction with acids favors oxazoles, the use of Palladium catalysis can facilitate the insertion of the amide nitrogen (via amidine intermediates or direct C-N coupling) to form imidazo[4,5-b]pyridines, a bioisostere of purines.
Visualizing the Reaction Landscape
Figure 1: Divergent reaction pathways for this compound with carboxylic acids.
Experimental Protocols
Protocol A: Synthesis of Amides (Library Scale)
Objective: Isolate the stable amide intermediate without cyclization. Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine), DMF.
Step-by-Step:
-
Preparation: In a 20 mL scintillation vial, dissolve the Carboxylic Acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (3.0 mL).
-
Activation: Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange indicates active ester formation.
-
Coupling: Add This compound (1.0 equiv).
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Expect M+H peak).
-
Workup: Dilute with EtOAc (20 mL), wash with sat. NaHCO
(2x), water (1x), and brine (1x). Dry over Na SO . -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Troubleshooting:
-
Low Conversion: The 3-amino group is deactivated by the 2-Cl. If reaction is slow, heat to 50°C.
-
Steric Bulk: For bulky acids, use the acid chloride method (Acid Chloride + Pyridine in DCM, 0°C to RT).
Protocol B: One-Pot Cyclization to Oxazolo[4,5-b]pyridine
Objective: Direct synthesis of the fused heterocyclic core.
Reagents: Polyphosphoric Acid (PPA) or POCl
Step-by-Step:
-
Setup: Place This compound (1.0 equiv) and the Carboxylic Acid (1.1 equiv) in a round-bottom flask.
-
Solvent/Reagent: Add PPA (approx. 10 g per 1 g of substrate).
-
Reaction: Heat to 140–160°C for 4–6 hours.
-
Quench: Cool to 80°C, then pour onto crushed ice/water with vigorous stirring.
-
Neutralization: Carefully adjust pH to ~8 using 50% NaOH or solid Na
CO . Precipitate should form. -
Isolation: Filter the solid or extract with DCM.
Protocol C: Palladium-Catalyzed Imidazo[4,5-b]pyridine Synthesis
Objective: Synthesis of the nitrogen-fused analog (4-azabenzimidazole). Reference: Adapted from Org. Lett. 2012, 14, 1761–1767.[3]
Step-by-Step:
-
Coupling: Combine this compound (1.0 equiv), Primary Amide (1.2 equiv), Pd(OAc)
(5 mol%), XPhos (10 mol%), and Cs CO (2.0 equiv) in 1,4-Dioxane. -
Reaction: Heat at 100°C for 12 hours under Argon.
-
Mechanism: Pd-catalyzed amidation of the 2-Cl position followed by condensation, or amidation of the 3-NH
followed by C-N coupling.
Data Summary & Comparison
| Parameter | Protocol A (Amide) | Protocol B (Oxazole) | Protocol C (Imidazo) |
| Primary Reagent | HATU / EDC | PPA / POCl | Pd(OAc) |
| Temperature | 25°C - 50°C | 140°C - 160°C | 100°C |
| Key Intermediate | Stable Amide | Transient Amide | Pd-Complex |
| Leaving Group | None (Cl retained) | Cl displaced by O | Cl displaced by N |
| Major Byproduct | Urea (from EDC) | HCl / Phosphates | AcOH / CsCl |
| Typical Yield | 85 - 95% | 60 - 80% | 50 - 75% |
References
-
Synthesis of Oxazolo[4,5-b]pyridines: Title: Synthesis of substituted oxazolo[4,5-b]pyridine derivatives.[4][5][6] Source:Heterocycles, 2001.[4] Context: Describes the use of PPA and PPSE for cyclization of 2-amino-3-hydroxypyridines and related halo-analogs. URL:
-
Palladium-Catalyzed Cyclization: Title: Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles.[3] Source:Organic Letters, 2012, 14(7), 1761–1767. Context: Definitive guide for converting 2-chloro-3-aminopyridines to imidazopyridines. URL:
-
Nevirapine Intermediate Synthesis: Title: Improved Synthesis of this compound.[7][8] Source:Journal of Heterocyclic Chemistry, 2013.[8] Context: Background on the stability and preparation of the starting material.[9] URL:
-
Amide Coupling Overview: Title: Amide coupling reaction in medicinal chemistry.[3][10][11] Source:HepatoChem Application Notes. Context: General conditions for HATU/EDC couplings. URL:
Sources
- 1. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alkalimetals.com [alkalimetals.com]
- 3. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. hepatochem.com [hepatochem.com]
- 11. Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-3-Amino-4-Methylpyridine
Case ID: CAPIC-PUR-001 Compound: 2-Chloro-3-amino-4-methylpyridine (CAS: 133627-45-9) Common Name: CAPIC (Key Intermediate for Nevirapine) Support Level: Tier 3 (Senior Process Chemist)
Executive Summary & Compound Profile
User Query: How do I achieve >99% purity and remove color bodies from crude this compound?
Technical Insight: This compound (CAPIC) is a critical pharmacophore used in the synthesis of Nevirapine.[1][2][3] The primary challenges in its purification are its relatively low melting point (68–71°C) and its susceptibility to oxidation, which turns the desired white crystals into a brown/pink powder. While acid-base precipitation is often used for crude isolation, recrystallization from non-polar aromatics (Toluene) or mixed polar systems (Ethanol/Water) is required to meet API-grade specifications.
| Property | Specification | Critical Note |
| CAS Number | 133627-45-9 | Verify identity before processing.[4] |
| Melting Point | 68–71°C | Warning: Proximity to solvent boiling points increases "oiling out" risk. |
| Appearance | White to pale yellow crystalline solid | Dark brown/pink indicates oxidation (amino group). |
| Solubility | Soluble in MeOH, EtOH, Toluene, DCM | Insoluble in water (neutral pH). |
Solvent Selection Knowledge Base
The following matrix details the solubility behavior and suitability of common solvents for this specific aminopyridine.
| Solvent System | Suitability | Operational Logic |
| Toluene | Recommended | High Purity Route: Excellent temperature coefficient of solubility. Impurities (inorganic salts, polar byproducts) remain insoluble. Yields superior crystal morphology (needles). |
| Ethanol / Water (1:1 to 1:2) | Alternative | Green Route: Good for removing lipophilic impurities. However, strict temperature control is required to prevent the compound from melting and separating as an oil before crystallizing. |
| n-Hexane / Ethyl Acetate | Polishing | Used primarily to wash filter cakes or for second-crop recovery. Pure Hexane is a poor solvent for dissolution but excellent for precipitation. |
| Methanol | Avoid | Too soluble. High losses in mother liquor unless cooled to -20°C. |
Standard Operating Procedure (SOP): Toluene Recrystallization
Objective: Purification of crude CAPIC to >99% HPLC purity.
Phase 1: Dissolution & Carbon Treatment
-
Charge: Place 10.0 g of crude this compound into a 100 mL round-bottom flask.
-
Solvent Addition: Add 30–40 mL of Toluene .
-
Tech Note: Maintain a ratio of 3–4 mL solvent per gram of solid. Excess solvent reduces yield.
-
-
Heating: Heat the mixture to 50–60°C with stirring.
-
Caution: Do not exceed 75°C. The compound melts at ~68°C. If it melts, you form a biphasic liquid system (emulsion) rather than a solution, making impurity rejection difficult.
-
-
Decolorization: Once dissolved, add 0.5 g (5 wt%) of Activated Carbon (e.g., Norit SX Ultra). Stir at 55°C for 30 minutes.
-
Why: The amino group oxidizes easily. Carbon removes these colored oxidation byproducts.
-
Phase 2: Hot Filtration
-
Filtration: Filter the hot solution (50–55°C) through a pre-warmed Celite pad or sintered glass funnel to remove the carbon.
-
Critical: If the funnel is cold, the product will crystallize in the filter, blocking flow.
-
Phase 3: Crystallization[3]
-
Slow Cooling: Allow the filtrate to cool to room temperature (20–25°C) over 2 hours with slow agitation .
-
Seeding: If no crystals form by 40°C, add a seed crystal of pure CAPIC.
-
-
Chilling: Cool the slurry to 0–5°C using an ice bath and hold for 1 hour.
Phase 4: Isolation
-
Filtration: Filter the white needles under vacuum.
-
Washing: Wash the cake with 10 mL of cold Toluene (0°C), followed by 10 mL of n-Hexane.
-
Drying: Dry in a vacuum oven at 40°C for 4–6 hours.
Workflow Visualization
The following diagram illustrates the critical path and decision nodes for the purification process.
Caption: Figure 1. Purification workflow emphasizing temperature control to prevent "oiling out" (melting) during dissolution.
Troubleshooting Center (FAQ)
Q1: My product is coming out as an oil/sticky gum instead of crystals. Why?
-
Diagnosis: This is "oiling out." It happens because the melting point of the solvated compound is lower than the temperature at which it becomes insoluble.
-
Root Cause:
-
Temperature was too high during dissolution (exceeded 68°C).
-
Cooling was too rapid.
-
Impurities are depressing the melting point.
-
-
Corrective Action: Re-heat the mixture until the oil dissolves. Add a small amount of extra solvent.[5] Allow the solution to cool very slowly to room temperature. Vigorous stirring during the cooling phase can also help induce nucleation rather than phase separation.
Q2: The crystals are still pinkish/brown after recrystallization.
-
Diagnosis: Residual oxidation byproducts.
-
Corrective Action: The amino group is sensitive to air.
-
Ensure you used sufficient Activated Carbon (5-10 wt%) during the hot phase.
-
Add a pinch of sodium dithionite (reducing agent) if using an aqueous/ethanol system, though this is less effective in Toluene.
-
Perform the recrystallization under an inert atmosphere (Nitrogen/Argon) if the problem persists.
-
Q3: My yield is low (<60%). Where is the product?
-
Diagnosis: High solubility in the mother liquor.
-
Corrective Action:
-
Solvent Volume: You likely used too much Toluene. Concentrate the mother liquor by rotary evaporation to half volume and chill again to harvest a second crop.
-
Solvent Choice: If Toluene yield remains low, switch to a Toluene/Hexane system. Dissolve in minimum Toluene, then add warm Hexane until turbidity appears (Cloud Point), then cool.
-
References
-
Hargrave, K. D., et al. (1991). "Novel Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase. 1. Tricyclic Pyridobenzo- and Dipyrido-diazepinones." Journal of Medicinal Chemistry, 34(7), 2231–2241.[6]
-
Grozinger, K. G., et al. (1995).[2][7] "Process for Preparing Nevirapine." U.S. Patent 5,668,287.[2] Boehringer Ingelheim Pharmaceuticals.[4][8][9]
-
Ge, Z., et al. (2013). "Improved Synthesis of this compound." ChemicalBook / ResearchGate. (Validating Toluene recrystallization method).
-
Zhang, H., et al. (2016). "Preparation method of nevirapine intermediate." CN Patent 106243022A.
Sources
- 1. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 3. 3-Amino-2-chloro-4-methylpyridine | 133627-45-9 [chemicalbook.com]
- 4. 3-Amino-2-chloro-4-methylpyridine - Shandong Biotech [shandongbiotech.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. CN106243022A - A kind of preparation method of nevirapine intermediate - Google Patents [patents.google.com]
- 7. US6136982A - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]
- 8. 3-Amino-2-chloro-4-methylpyridine | C6H7ClN2 | CID 2756387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medicines4all.vcu.edu [medicines4all.vcu.edu]
troubleshooting side reactions in 2-Chloro-3-Amino-4-Methylpyridine coupling
Welcome to the technical support center for troubleshooting cross-coupling reactions involving 2-Chloro-3-Amino-4-Methylpyridine. As a key intermediate in pharmaceutical synthesis, its successful and efficient coupling is critical.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides in-depth, field-proven insights to diagnose and resolve common side reactions and challenges encountered during your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter. Each entry details the potential causes, the underlying chemical principles, and actionable solutions to get your reaction back on track.
Question 1: My reaction has a low or no yield of the desired product, with significant starting material unreacted. What's going wrong?
Answer:
This is a common issue often traced back to the catalytic system's activity. The palladium catalyst must be in its active Pd(0) state to initiate the catalytic cycle.[3] Several factors can prevent this or inhibit the catalyst during the reaction.
Possible Causes & Solutions:
-
Catalyst Inactivity or Inhibition:
-
The Problem: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to the active Pd(0) species.[4][5] Furthermore, the basic nitrogen of the pyridine ring can coordinate with the palladium center, leading to catalyst inhibition and preventing it from participating in the catalytic cycle.
-
The Solution:
-
Use a Precatalyst: Employ modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts). These are designed to generate the active LPd(0) species cleanly and efficiently upon exposure to a base, avoiding problematic reduction steps.[4][6]
-
Select the Right Ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[7][8] These ligands promote the desired reaction steps and can mitigate catalyst inhibition from the pyridine substrate.[9]
-
-
-
Inappropriate Ligand Choice:
-
The Problem: Standard, less bulky ligands like triphenylphosphine (PPh₃) are often ineffective for coupling with electron-deficient and sterically hindered substrates like this compound.[3] They may not sufficiently promote the crucial, often rate-limiting, oxidative addition step.
-
The Solution: The choice of ligand is critical for modulating the catalyst's activity and stability.[10][11] For this specific substrate, highly active biaryl phosphine ligands are recommended.
Ligand Type Examples Key Advantages for this Substrate Buchwald Ligands SPhos, XPhos, RuPhos Bulky and electron-rich, enhancing catalyst reactivity for challenging substrates.[7][9] Trialkylphosphines P(t-Bu)₃, PCy₃ Highly electron-donating, promoting oxidative addition of aryl chlorides.[8] N-Heterocyclic Carbenes (NHCs) IPr, IMes Strong σ-donors that form robust catalysts, though sometimes require higher temperatures.[4][12] -
-
Ineffective Base or Solvent System:
-
The Problem: The base plays a crucial role in the transmetalation step of Suzuki coupling and deprotonating the amine in Buchwald-Hartwig reactions.[13][14] A weak or poorly soluble base will stall the catalytic cycle. The solvent system must solubilize all components and be compatible with the reaction conditions.
-
The Solution:
-
Base Selection: Stronger, non-nucleophilic bases are often required. For Suzuki couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[3] For Buchwald-Hartwig aminations, a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically necessary.[15] Ensure the base is anhydrous and finely ground.
-
Solvent Selection: Aprotic polar solvents are generally effective. Common choices include 1,4-dioxane, toluene, or THF, often with a small amount of water for Suzuki reactions to aid in dissolving the base and facilitating transmetalation.[4][6][16]
-
-
Question 2: I'm observing a significant amount of a byproduct that corresponds to the starting material with the chlorine atom replaced by hydrogen. How can I prevent this?
Answer:
This side product results from hydrodehalogenation , a common competing pathway in palladium-catalyzed cross-coupling reactions where the C-Cl bond is replaced by a C-H bond.[17]
Mechanism & Prevention:
-
Underlying Mechanism: After the initial oxidative addition of this compound to the Pd(0) center, the resulting Pd(II) complex can react with a proton source in the mixture.[4] This source can be adventitious water, an alcohol solvent, or even an amine base.[18][19][20] A subsequent reductive elimination step then releases the hydrodehalogenated product (3-Amino-4-Methylpyridine) and regenerates the Pd(0) catalyst.
-
Troubleshooting Workflow:
A decision tree for troubleshooting hydrodehalogenation.
Question 3: My main impurity is a dimer of my coupling partner (e.g., a biaryl from a boronic acid). What causes this homocoupling and how do I stop it?
Answer:
The formation of homocoupling products (e.g., Ar-Ar from Ar-B(OH)₂) is another prevalent side reaction, particularly in Suzuki-Miyaura coupling.[21][22]
Causes & Mitigation Strategies:
-
Presence of Oxygen:
-
The Problem: Dissolved oxygen in the reaction mixture can promote the oxidative homocoupling of boronic acids.[4] This process is often mediated by the palladium catalyst.
-
The Solution: Rigorous degassing of the solvent and reaction mixture is essential. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using a series of freeze-pump-thaw cycles.[3]
-
-
Pd(II) Mediated Homocoupling:
-
The Problem: If a Pd(II) source is used as the precatalyst, it can be reduced to Pd(0) by the homocoupling of two boronic acid molecules.[4][23] This consumes your nucleophile and reduces the overall yield of the desired cross-coupled product.
-
The Solution:
-
Use a 1:1 or slight excess of the boronic acid relative to the this compound.
-
As mentioned previously, using a Pd(0) source or a modern precatalyst that cleanly generates Pd(0) can minimize this side reaction.[4]
-
-
-
Reaction Conditions:
-
The Problem: High temperatures and prolonged reaction times can sometimes favor homocoupling.
-
The Solution: Monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. If possible, screen for lower reaction temperatures that still provide a reasonable reaction rate.
-
The following diagram illustrates how side reactions branch off from the main Suzuki-Miyaura catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: The chlorine on my pyridine is generally unreactive. What are the most critical parameters to ensure a successful Suzuki-Miyaura coupling?
A1: Aryl chlorides are indeed more challenging electrophiles than bromides or iodides.[4] To achieve high yields, you must focus on creating a highly active catalytic system. The three most critical parameters are:
-
Ligand: Use a bulky, electron-rich phosphine ligand. For aryl chlorides, ligands from the Buchwald family like SPhos, XPhos, or CPhos are often excellent choices.[7][9] They accelerate the rate-limiting oxidative addition step.
-
Catalyst: Use a modern palladium precatalyst (e.g., SPhos Pd G4) to ensure efficient generation of the active Pd(0) species.[6]
-
Base: A strong base like K₃PO₄ is typically necessary to facilitate the transmetalation step effectively.[3]
Q2: Can I perform a Buchwald-Hartwig amination on the 2-chloro position, even with the existing 3-amino group?
A2: Yes, but it can be challenging. The existing amino group can act as a competing nucleophile or inhibit the catalyst. Key considerations are:
-
Protecting the existing amine: This is the most straightforward approach but adds steps to your synthesis.
-
Ligand Choice: Use a ligand that favors reductive elimination over potential side reactions like β-hydride elimination.[13] Bulky biarylphosphine ligands are again the top choice.
-
Base Selection: A strong, non-nucleophilic base like LiHMDS or K₂CO₃ (if the amine is sufficiently acidic) may be required to deprotonate the incoming amine without promoting side reactions.[15]
-
Careful Stoichiometry: Use a precise amount of the amine coupling partner to avoid side reactions.
Q3: My reaction is clean, but purification is difficult. The product and a key byproduct have very similar polarities. What can I do?
A3: Purification can often be more challenging than the reaction itself.[24] If standard flash chromatography is failing, consider these strategies:
-
Crystallization: This is an excellent method for purification if your product is a solid. Try screening various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane, ethanol/water).
-
Acid-Base Extraction: The amino group on your product is basic. You may be able to perform a selective extraction. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your product should move to the aqueous layer. Then, basify the aqueous layer and extract your pure product back into an organic solvent. Always test this on a small scale first to ensure product stability.[25][26]
-
Alternative Chromatography: If normal-phase silica gel isn't working, try reverse-phase chromatography (C18) or chromatography on a different stationary phase like alumina.
Q4: How important is steric hindrance from the 4-methyl group in this substrate?
A4: The 4-methyl group introduces steric hindrance, which can influence the reaction.[27][28][29] This steric bulk can make the approach of the palladium catalyst to the C-Cl bond more difficult, potentially slowing the rate of oxidative addition. This is another reason why using a highly active catalyst system with bulky, electron-rich ligands is crucial. These ligands create a more reactive, low-coordinate palladium species that can overcome the steric barrier presented by the substrate.[8][12]
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., ... & van der Boom, M. E. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., ... & van der Boom, M. E. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
-
(2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. [Link]
-
(n.d.). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC. [Link]
-
(2016). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
-
(2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
(2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. PMC. [Link]
-
(2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
(n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
- (n.d.).
-
(n.d.). Revolutionizing Solvent-Base Selection with Parametrized Optimization. Sunthetics. [Link]
-
(n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]
-
(n.d.). Coupling outcomes for pyridines. ResearchGate. [Link]
- (n.d.). Cross-Coupling Reactions Guide.
- (n.d.). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions.
-
(2024, January 10). Ligand design for cross-couplings: phosphines. YouTube. [Link]
-
(n.d.). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
(2024). Autonomous Optimization of Discrete Reaction Parameters: Mono-Functionalization of a Bifunctional Substrate via a Suzuki-Miyaura Reaction. ChemRxiv. [Link]
-
(2016, July 20). What do ligands actually do in a metal catalyzed coupling reaction?. Reddit. [Link]
-
(2025, August 8). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. ResearchGate. [Link]
-
(2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - University of Illinois. [Link]
-
(n.d.). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PMC. [Link]
-
(n.d.). Effect of steric hindrance on kinetic and equilibrium data for substitution reactions of diaqua(N-substituted ethylenediamine)palladium(II) with chloride in aqueous solution. Academia.edu. [Link]
- (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
-
(n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... ResearchGate. [Link]
-
(2026, January 26). Troubleshooting a C–N Coupling Reaction. Reddit. [Link]
- (n.d.).
- (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
-
(2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. [Link]
- (n.d.).
-
(n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PMC. [Link]
-
(2023, June 16). Techniques for Effective Substance Isolation and Purification in Separation Processes. Longdom Publishing. [Link]
-
(2024, October 21). Steric Hindrance | Organic Chemistry. YouTube. [Link]
-
(2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
(2024, August 9). The Purification of Organic Compound: Techniques and Applications. Reachem. [Link]
-
(2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. [Link]
- (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
-
(2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. Reddit. [Link]
-
(2024, September 4). Struggling with Suzuki Reaction. Reddit. [Link]
-
(2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]
-
(n.d.). The Suzuki Reaction. Andrew G Myers Research Group. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Amino-2-chloro-4-methylpyridine | 133627-45-9 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 7. jmcct.com [jmcct.com]
- 8. m.youtube.com [m.youtube.com]
- 9. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 10. theses.enscm.fr [theses.enscm.fr]
- 11. reddit.com [reddit.com]
- 12. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sunthetics [sunthetics.io]
- 17. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. acs.figshare.com [acs.figshare.com]
- 21. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. How To [chem.rochester.edu]
- 26. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 27. researchgate.net [researchgate.net]
- 28. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 29. youtube.com [youtube.com]
Validation & Comparative
Mastering Quality Control: A Comparative Guide to IR Spectroscopy for the Identification of 2-Chloro-3-Amino-4-Methylpyridine
For researchers, scientists, and drug development professionals, the unambiguous identification of chemical intermediates is a cornerstone of robust and reproducible synthesis. In the production of many vital pharmaceuticals, 2-Chloro-3-Amino-4-Methylpyridine serves as a key building block. Its precise structural confirmation is not merely a procedural formality but a critical checkpoint to ensure the integrity of the entire synthetic pathway. Infrared (IR) spectroscopy provides a rapid, reliable, and non-destructive method for this purpose. This guide offers an in-depth technical comparison and practical insights into utilizing Fourier Transform Infrared (FT-IR) spectroscopy for the confident identification of this compound, contrasting its spectral features with a closely related alternative to highlight the specificity of the technique.
The Decisive Signature: Interpreting the IR Spectrum of this compound
The power of IR spectroscopy lies in its ability to probe the vibrational modes of molecules.[1] Specific functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint for each compound. For this compound, the key to its identification is the presence and precise location of absorption bands corresponding to its constituent functional groups: the amino group (N-H), the pyridine ring (C=C, C=N, and C-H), the chloro-substituent (C-Cl), and the methyl group (C-H).
A detailed analysis of the IR spectrum of this compound, as documented in the solid phase (KBr dispersion), reveals a series of distinct peaks that collectively confirm its structure.[1]
Table 1: Characteristic IR Absorption Peaks for this compound [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 3429 | Strong | N-H | Asymmetric Stretch |
| 3308 | Strong | N-H | Symmetric Stretch |
| 3198 | Medium | N-H | Overtone/Combination Band |
| 1630 | Strong | N-H | Scissoring (Bending) |
| 1590 | Strong | C=C / C=N | Ring Stretch |
| 1550 | Strong | C=C / C=N | Ring Stretch |
| 1475 | Medium | C-H (CH₃) | Asymmetric Bend |
| 1451 | Medium | C=C / C=N | Ring Stretch |
| 1441 | Medium | C=C / C=N | Ring Stretch |
| 1418 | Medium | C-H (Aromatic) | In-plane Bend |
| 1377 | Medium | C-H (CH₃) | Symmetric Bend (Umbrella) |
| 1295 | Medium | C-N | Stretch |
| 1122 | Medium | C-H (Aromatic) | In-plane Bend |
| 860 | Strong | C-H (Aromatic) | Out-of-plane Bend |
| 821 | Strong | C-H (Aromatic) | Out-of-plane Bend |
| 656 | Medium-Strong | C-Cl | Stretch |
| 527 | Medium | Fingerprint Region |
The presence of two strong bands at 3429 cm⁻¹ and 3308 cm⁻¹ is a definitive indicator of a primary amine (-NH₂) group, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively.[2] The N-H scissoring (bending) vibration is observed at a strong peak around 1630 cm⁻¹. The aromatic pyridine ring gives rise to several characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.[3][4][5] The C-H stretching of the methyl group is typically observed around 2950-2850 cm⁻¹, though not explicitly listed in the provided patent data, while its bending vibrations are clearly seen at 1475 cm⁻¹ and 1377 cm⁻¹.[6] The C-Cl stretching vibration is expected in the lower frequency region, and the band at 656 cm⁻¹ is a strong candidate for this mode. The region below 1500 cm⁻¹ is known as the fingerprint region, where complex vibrations unique to the molecule as a whole occur, providing a high degree of specificity for identification.[1]
Comparative Analysis: Distinguishing this compound from a Structural Isomer
To underscore the discriminatory power of IR spectroscopy, we will compare the spectral data of our target compound with that of a closely related molecule, 2-Chloro-3-aminopyridine . This isomer lacks the methyl group at the 4-position of the pyridine ring.
Table 2: Comparison of IR Peaks between this compound and 2-Chloro-3-aminopyridine
| Functional Group | This compound (cm⁻¹)[1] | 2-Chloro-3-aminopyridine (cm⁻¹) | Key Differentiating Features |
| N-H Stretch | 3429, 3308 | ~3440, ~3320 | Similar, characteristic of primary amines. |
| N-H Bend | 1630 | ~1620 | Minor shift, but present in both. |
| C=C/C=N Ring Stretch | 1590, 1550, 1451, 1441 | ~1590, ~1460 | The pattern and number of peaks in this region will differ due to the change in substitution. |
| C-H (CH₃) Bend | 1475, 1377 | Absent | The most significant difference. The absence of these methyl bending vibrations is a clear indicator that the methyl group is not present. |
| C-Cl Stretch | 656 | ~670 | A slight shift may be observed due to the different electronic environment. |
| C-H (Aromatic) Bends | 860, 821 | Different Pattern | The out-of-plane bending patterns are highly sensitive to the substitution pattern on the aromatic ring. |
The most telling difference lies in the absence of the characteristic methyl C-H bending vibrations (around 1475 cm⁻¹ and 1377 cm⁻¹) in the spectrum of 2-Chloro-3-aminopyridine. Furthermore, the substitution pattern on the pyridine ring influences the C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region, leading to a distinct pattern for each isomer. This comparative approach demonstrates that while the two compounds share some spectral similarities due to common functional groups, their IR spectra are sufficiently different to allow for unambiguous identification.
Experimental Protocol for FT-IR Analysis
To obtain a high-quality FT-IR spectrum of this compound for identification, the following protocol using the KBr pellet method is recommended. This method is a self-validating system as the quality of the resulting spectrum is directly indicative of the sample preparation quality.
Materials:
-
This compound sample
-
Infrared (IR) grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR Spectrometer
Procedure:
-
Sample Preparation:
-
Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours and store it in a desiccator. This is crucial to minimize interference from water absorption bands (broad peak around 3400 cm⁻¹).
-
Weigh approximately 1-2 mg of the this compound sample and about 200 mg of dry KBr.
-
Grind the KBr in the agate mortar to a fine, consistent powder.
-
Add the sample to the mortar and continue grinding until the mixture is homogeneous and has a fine, flour-like consistency. The causality here is that inhomogeneous mixing or large particle size will lead to scattering of the IR beam and a poor-quality spectrum with a sloping baseline.
-
-
Pellet Formation:
-
Carefully transfer a portion of the sample-KBr mixture into the pellet-forming die.
-
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes. This pressure sinters the KBr into a transparent or translucent pellet.
-
Carefully release the pressure and extract the KBr pellet from the die. A good pellet should be clear and free of cracks.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum with the empty sample compartment. This step is essential to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be at least 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Process the spectrum to identify the peak positions (wavenumbers) and their relative intensities.
-
Compare the obtained peak positions with the reference data for this compound (Table 1).
-
Logical Framework for Spectral Interpretation
The following diagram illustrates the logical workflow for identifying this compound based on its IR spectrum.
Caption: Workflow for the identification of this compound using IR spectroscopy.
Conclusion
IR spectroscopy stands as an indispensable tool for the rapid and accurate identification of this compound in a research or industrial setting. By understanding the characteristic absorption frequencies of its functional groups and comparing the obtained spectrum with a known standard, scientists can confidently verify the identity and purity of this crucial chemical intermediate. The comparative analysis with a structural isomer further highlights the specificity and reliability of this technique. Adherence to a robust experimental protocol ensures the acquisition of high-quality, reproducible data, thereby upholding the principles of scientific integrity and contributing to the successful development of pharmaceutical products.
References
- Google Patents. (n.d.). Process for making 3-amino-2-chloro-4-methylpyridine.
-
NIST. (n.d.). 3-Amino-2-chloropyridine. NIST Chemistry WebBook. Retrieved February 22, 2026, from [Link]
-
PubChem. (n.d.). 3-Amino-2-chloro-4-methylpyridine. Retrieved February 22, 2026, from [Link]
-
DergiPark. (n.d.). Vibrational Spectroscopic Investigation of 2-amino-4-methylpyrimidine Tetracyanonickelate Complexes. Retrieved February 22, 2026, from [Link]
-
CHIMIA. (1970). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (n.d.). Comparison between the experimental Infrared spectra of: (a) 2-chloro-4,6-dimethylpyridine-3-carbonitrile.... Retrieved February 22, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved February 22, 2026, from [Link]
-
Polimery. (n.d.). Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units. Retrieved February 22, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-3-chloropyridine. Retrieved February 22, 2026, from [Link]
-
TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved February 22, 2026, from [Link]
-
bioRxiv. (2023). IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learning. Retrieved February 22, 2026, from [Link]
-
SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (2010). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. Retrieved February 22, 2026, from [Link]
-
Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 22, 2026, from [Link]
-
PMC. (n.d.). Distinguishing Isomeric Caffeine Metabolites through Protomers and Tautomers Using Cryogenic Gas-Phase Infrared Spectroscopy. Retrieved February 22, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 22, 2026, from [Link]
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Bioactivity Comparison Guide: 2-Chloro-3-Amino-4-Methylpyridine Derivatives
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Virologists, and Drug Development Professionals Focus: Comparative analysis of bioactivity, SAR (Structure-Activity Relationship), and synthetic utility.
Executive Summary: The "Gatekeeper" Scaffold
2-Chloro-3-amino-4-methylpyridine (CAS 133627-45-9), widely known as CAPIC , is not merely a building block; it is the structural "gatekeeper" to the dipyridodiazepinone class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). While the parent molecule itself possesses negligible intrinsic bioactivity, its unique vicinal functionalization (C2-Cl and C3-NH₂) allows for the construction of tricyclic systems that lock into the hydrophobic pocket of HIV-1 reverse transcriptase.
This guide objectively compares the performance of CAPIC-derived therapeutics, specifically focusing on the transition from the parent scaffold to Nevirapine and next-generation 8-substituted dipyridodiazepinones .
Structural Classes & Comparative Bioactivity[1]
The bioactivity of CAPIC derivatives is defined by the modification of the pyridine core. We categorize these into two primary classes: Fused Tricyclic Systems (Antiviral) and Functionalized Pyridines (Antimicrobial/Cytotoxic) .
Class A: HIV-1 NNRTIs (The Gold Standard)
The primary application of CAPIC is the synthesis of Nevirapine and its analogs. The biological efficacy here is measured by the inhibition of HIV-1 Reverse Transcriptase (RT) and cytoprotection in T-cell lines.
Comparative Data: Nevirapine vs. 8-Arylthiomethyl Analogs Data synthesized from comparative studies on HIV-1 RT subtype E.
| Compound Class | Derivative | R-Group (C8 Position) | IC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI) |
| Standard | Nevirapine | -H | 0.084 | 0.090 | >1000 |
| Analog T1 | 8-Substituted | -(Phenylthio)methyl | 2.5 | 2.5 | >40 |
| Analog T2 | 8-Substituted | -(4-Chlorophenylthio)methyl | 23.5 | 23.5 | >4 |
| Intermediate | CAPIC (Parent) | N/A | >100 | N/A | N/A |
Analysis:
-
Potency: Nevirapine remains the gold standard for wild-type HIV-1. However, the novel Analog T1 (synthesized via CAPIC) demonstrates significant virustatic activity, retaining efficacy against specific mutant strains (e.g., Y181C) where Nevirapine resistance often develops.
-
Mechanism: The tricyclic butterfly-like shape derived from CAPIC is essential. The parent CAPIC molecule lacks this geometry and shows no significant RT inhibition, validating that bioactivity is synthesis-dependent.
Class B: Emerging Antimicrobial & Cytotoxic Scaffolds
Beyond HIV, the C2-chlorine allows for nucleophilic aromatic substitution (
-
Schiff Bases: Reaction of the C3-amine with aromatic aldehydes yields imines showing moderate antibacterial activity (MIC 12.5–50 µg/mL) against S. aureus and B. subtilis.
-
Mechanism: The lipophilic methyl group at C4 enhances membrane permeability, while the pyridine nitrogen can participate in hydrogen bonding with bacterial DNA gyrase.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates how specific structural modifications to the CAPIC core translate into distinct bioactivity profiles.
Figure 1: SAR map detailing the transformation of CAPIC functional groups into bioactive therapeutic classes.
Experimental Protocols
Protocol A: Synthesis of Dipyridodiazepinone Core (Nevirapine Precursor)
This protocol validates the reactivity of the CAPIC scaffold for NNRTI production.
Reagents: CAPIC (1.0 eq), 2-Chloronicotinoyl chloride (1.1 eq), Pyridine (solvent), Xylene.
-
Amidation: Dissolve CAPIC in anhydrous pyridine at 0°C. Dropwise add 2-chloronicotinoyl chloride.
-
Reaction: Stir at room temperature for 2 hours, then reflux for 4 hours.
-
Workup: Pour mixture into ice water. Filter the precipitate (Amide Intermediate).
-
Cyclization (The Critical Step): Suspend the amide in xylene with NaH (2.0 eq). Reflux for 12 hours.
-
Validation: Monitor by TLC (EtOAc:Hexane 1:1). The disappearance of the amide spot and appearance of a fluorescent spot indicates formation of the tricyclic core.
Protocol B: HIV-1 Reverse Transcriptase Inhibition Assay
Standardized method to quantify bioactivity of the synthesized derivative.
-
Enzyme Prep: Use recombinant HIV-1 RT (wild-type or Y181C mutant).
-
Substrate: Poly(rA)·oligo(dT) template-primer.
-
Incubation:
-
Mix buffer (50 mM Tris-HCl, pH 7.8), RT enzyme, and varying concentrations of the test compound (CAPIC derivative).
-
Incubate at 37°C for 30 minutes.
-
-
Initiation: Add [³H]-dTTP to start the polymerization reaction.
-
Termination: After 60 minutes, stop reaction with 10% trichloroacetic acid (TCA).
-
Quantification: Filter precipitates onto glass fiber filters and measure radioactivity via liquid scintillation counting.
-
Calculation: Determine IC₅₀ using non-linear regression analysis of % inhibition vs. log concentration.
Workflow Visualization: From Scaffold to Drug
Figure 2: Sequential workflow for converting CAPIC into bioactive NNRTI candidates and validating efficacy.
Conclusion
This compound is a privileged scaffold with a distinct "all-or-nothing" bioactivity profile. In its native state, it is a chemical intermediate; however, upon cyclization into dipyridodiazepinone systems, it yields nanomolar-potency HIV-1 inhibitors. For researchers, the greatest potential lies in modifying the C8-position of the cyclized product (derived from the nicotinoyl coupling partner) to overcome resistance in mutant viral strains.
References
-
Hargrave, K. D., et al. (1991).[1] "Novel non-nucleoside inhibitors of HIV-1 reverse transcriptase. 1. Tricyclic pyridobenzo- and dipyridodiazepinones."[1] Journal of Medicinal Chemistry. Link
-
Khunnawutmanotham, N., et al. (2007). "Novel 2-chloro-8-arylthiomethyldipyridodiazepinone derivatives with activity against HIV-1 reverse transcriptase." Molecules. Link
-
Grozinger, K. G., et al. (1995). "Synthesis of nevirapine and its analogs." Journal of Heterocyclic Chemistry. Link
-
Zhao, Q., et al. (2013). "Improved Synthesis of this compound." Journal of Heterocyclic Chemistry. Link
-
Kelly, J. M., et al. (1997). "Novel non-nucleoside inhibitors of HIV-1 reverse transcriptase. 3. Dipyrido[2,3-b:2',3'-e]diazepinones." Journal of Medicinal Chemistry. Link
Sources
Precision Validation of 2-Chloro-3-Amino-4-Methylpyridine Synthesis: An LC-MS Comparative Guide
Executive Summary: The Regioselectivity Challenge
2-Chloro-3-Amino-4-Methylpyridine (CAPIC) is a critical scaffold in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), most notably Nevirapine .[1]
The synthesis of CAPIC—whether via the chlorination of 3-cyano-4-methylpyridine or the reduction of 2-chloro-4-methyl-3-nitropyridine—is fraught with regioselectivity challenges . The electron-deficient pyridine ring, combined with the directing effects of the amino/methyl groups, frequently yields the 6-chloro isomer or di-chlorinated byproducts .
While NMR confirms the bulk structure and HPLC-UV provides routine purity checks, neither can reliably detect trace regioisomers (0.05–0.1% levels) that co-elute with the main peak. This guide establishes LC-MS (ESI+) as the superior validation method, offering the orthogonality required for pharmaceutical-grade intermediate qualification.
Comparative Analysis: Why LC-MS?
The following table objectively compares the performance of LC-MS against traditional alternatives for this specific aminopyridine derivative.
| Feature | LC-MS (ESI+) | 1H NMR (400 MHz) | HPLC-UV (254 nm) | GC-MS |
| Primary Utility | Trace Impurity ID & Quantitation | Structural Elucidation (Major) | Routine QC (Purity %) | Volatile Impurity Profiling |
| Specificity | High (Mass + Retention Time) | Medium (Overlapping signals) | Low (Risk of co-elution) | High |
| LOD (Sensitivity) | < 10 ng/mL (Trace analysis) | ~1-5% (without suppression) | ~0.1% | < 100 ng/mL |
| Isomer Resolution | Excellent (via column selectivity) | Poor (coupling constants similar) | Variable | Good |
| Sample Throughput | High (5-10 min run) | Low | High | Medium |
| Limitations | Matrix effects (suppression) | Low sensitivity for impurities | No structural confirmation | Thermal instability of amines |
Expert Insight: The Isomer Problem
In 1H NMR, the coupling constants (
The "Hero" Protocol: LC-MS Method Development[2][3]
To validate the synthesis, we utilize a method designed to handle the basicity of the aminopyridine moiety (pKa ~6-7) while maintaining high sensitivity in positive ionization mode.
A. Chromatographic Conditions (The "System")
-
Column: Waters XSelect CSH C18 (Charged Surface Hybrid), 2.1 x 100 mm, 2.5 µm.
-
Rationale: Standard C18 columns suffer from severe peak tailing with basic aminopyridines due to silanol interactions. The CSH particle surface is positively charged at low pH, repelling the protonated amine and ensuring sharp peak symmetry.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid ensures the pyridine nitrogen is protonated (
), maximizing ESI+ sensitivity.
-
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar impurities)
-
1-7 min: 5% -> 95% B (Linear ramp)
-
7-8 min: 95% B (Wash)
-
8-10 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
B. Mass Spectrometry Parameters (The "Detector")
-
Ionization: Electrospray Ionization (ESI) – Positive Mode.
-
Scan Type: Full Scan (m/z 50–300) + SIM (Selected Ion Monitoring).
-
Target Ions (SIM):
-
m/z 143.0 (
Cl Isotope, ) -
m/z 145.0 (
Cl Isotope, ) -
m/z 107.0 (Characteristic fragment: Loss of HCl)
-
-
Key Validation Check: The Chlorine Isotope Pattern.
-
A genuine 2-chloro product must exhibit a 3:1 intensity ratio for m/z 143:145. Deviations indicate co-eluting non-chlorinated impurities or matrix interference.
-
Experimental Validation Workflow
This protocol is self-validating. If the System Suitability Test (SST) fails, the data is invalid.
Step 1: System Suitability (SST)
-
Injection: 1 µL of Standard Solution (10 µg/mL).
-
Acceptance Criteria:
-
Retention Time (RT) deviation < ±0.1 min.
-
Tailing Factor (
) < 1.5 (Critical for aminopyridines). -
Signal-to-Noise (S/N) > 100.
-
Step 2: Linearity & Range
Prepare calibration standards at 0.1, 0.5, 1.0, 5.0, 10.0, and 50.0 µg/mL.
-
Requirement:
.[2] -
Causality: This proves the ionization is not saturated and allows accurate quantitation of impurities relative to the main peak.
Step 3: Specificity (Isomer Discrimination)
Inject a spiked mixture of the target (2-Cl) and the likely byproduct (6-Cl or di-chloro).
-
Requirement: Resolution (
) > 2.0 between isomers. -
Note: The 2-chloro isomer typically elutes earlier than the 6-chloro isomer on C18 due to the dipole moment shielding by the adjacent amino group.
Visualizing the Validation Logic
Diagram 1: Synthesis & Impurity Origins
This diagram maps where the impurities originate, justifying the need for the LC-MS method.
Caption: Impurity genealogy in CAPIC synthesis. LC-MS must resolve the Target from Impurities A, B, and C.
Diagram 2: Analytical Decision Matrix
When to use which method during the development cycle.
Caption: Analytical workflow ensuring no material is released without isomer-specific validation.
Data Interpretation Guide
When reviewing your LC-MS data, use this reference table to identify peaks.
| Retention Time (min)* | m/z (ESI+) | Identity | Diagnostic Feature |
| 2.1 | 109.1 | De-chlorinated Byproduct | No Cl isotope pattern. |
| 3.4 | 143.0 / 145.0 | Target (2-Cl-3-NH2) | Ratio 3:1. Sharp peak. |
| 3.8 | 143.0 / 145.0 | Isomer (6-Cl-3-NH2) | Identical mass, later elution. |
| 4.5 | 177.0 / 179.0 | Di-chloro impurity | Cluster indicates 2 Cl atoms (9:6:1). |
| 5.2 | 173.0 | Unreacted Nitro | M+H = 173 (Target + 30 Da). |
*Retention times are estimates based on the CSH C18 protocol described above.
Troubleshooting Common Issues
Issue: Peak Tailing of the Amine
-
Cause: Interaction with free silanols on the column stationary phase.
-
Fix: Switch to a "End-capped" or "Hybrid" column (like Waters BEH or CSH). Alternatively, add 5mM Ammonium Formate to the mobile phase to compete for silanol sites.
Issue: Signal Suppression
-
Cause: High concentration of synthesis solvents (DMF, Toluene).
-
Fix: Dilute sample 1:100 in Mobile Phase A before injection. Do not inject pure organic solvents.
References
-
International Conference on Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Grozinger, K. G., et al. (1995).[4] Synthesis of this compound.[1][5][6] Journal of Heterocyclic Chemistry. [Link] (Journal Home)
-
Agilent Technologies. (2012). Analysis of Potential Genotoxic Arylamine and Aminopyridine Impurities in Active Pharmaceutical Ingredients. [Link]
-
Sielc Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. [Link]
Sources
- 1. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 2. academic.oup.com [academic.oup.com]
- 3. database.ich.org [database.ich.org]
- 4. US20020052507A1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 5. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
A Comparative Crystallographic Analysis of 2-Chloro-3-Amino-4-Methylpyridine and Structurally Related Compounds
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, a profound understanding of molecular architecture is paramount. The precise three-dimensional arrangement of atoms within a crystal lattice, as determined by X-ray crystallography, governs a compound's physicochemical properties, reactivity, and ultimately its utility. This guide provides a detailed comparative analysis of the X-ray crystallographic data for 2-Chloro-3-Amino-4-Methylpyridine, a key intermediate in the synthesis of various pharmaceutical agents. To provide a comprehensive structural context, its crystallographic parameters are compared with three structurally related pyridine derivatives: 2-Amino-3-chloropyridine, 2-Chloro-3-aminopyridine, and 2-Chloro-4-methylpyridine.
Unveiling the Solid-State Architecture: A Comparative Overview
The crystallographic data reveals distinct yet related solid-state structures for these pyridine derivatives. A summary of the key crystallographic parameters is presented below, offering a direct comparison of their unit cell dimensions, crystal systems, and space groups.
| Compound | This compound | 2-Amino-3-chloropyridine | 2-Chloro-3-aminopyridine | 2-Chloro-4-methylpyridine |
| CCDC No. | 636800 | 825437 | 296360 | Not Available |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Not Available |
| Space Group | P2₁/c | P2₁/n | P2₁/c | Not Available |
| a (Å) | 8.423(3) | 3.848(1) | 10.355(2) | Not Available |
| b (Å) | 6.883(2) | 18.294(4) | 3.845(1) | Not Available |
| c (Å) | 12.015(4) | 8.243(2) | 15.123(3) | Not Available |
| α (°) | 90 | 90 | 90 | Not Available |
| β (°) | 109.23(3) | 98.48(2) | 109.58(3) | Not Available |
| γ (°) | 90 | 90 | 90 | Not Available |
| Volume (ų) | 657.4(4) | 574.4(3) | 567.9(2) | Not Available |
| Z | 4 | 4 | 4 | Not Available |
Delving into the Molecular Details: Bond Lengths and Angles
A closer examination of the intramolecular geometry provides insights into the electronic and steric effects of the different substituents on the pyridine ring. The following table compares selected bond lengths and angles for the target compound and its analogues.
| Bond/Angle | This compound | 2-Amino-3-chloropyridine | 2-Chloro-3-aminopyridine |
| C-Cl (Å) | 1.739(2) | 1.737(2) | 1.732(3) |
| C-N (amino) (Å) | 1.393(3) | 1.372(3) | 1.381(4) |
| N-C-C (ring) | ~117-124° | ~117-124° | ~117-124° |
| Cl-C-C (ring) | ~118-120° | ~118-120° | ~118-119° |
The C-Cl bond lengths are remarkably consistent across the three compounds, suggesting that the electronic influence of the amino and methyl groups on this bond is minimal. The C-N (amino) bond length is slightly longer in this compound compared to its analogues, which may be attributed to the electron-donating effect of the adjacent methyl group.
Experimental Protocol: A Guide to Single-Crystal X-ray Diffraction
The acquisition of high-quality crystallographic data is a meticulous process. The following protocol outlines the key steps involved in the single-crystal X-ray diffraction analysis of a small organic molecule like this compound.
I. Crystal Growth
The foundational step is the growth of single crystals of sufficient size and quality. This is often the most challenging aspect of the experiment.
-
Solvent Selection: A systematic screening of various solvents and solvent mixtures is performed to identify conditions that promote slow crystallization. For pyridine derivatives, common solvents include ethanol, methanol, acetone, and acetonitrile.
-
Crystallization Technique: Several techniques can be employed:
-
Slow Evaporation: The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled.
-
II. Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
Crystal Mounting: The crystal is carefully mounted on a glass fiber or a cryoloop using a small amount of inert oil.
-
Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Modern diffractometers use area detectors (like CCD or CMOS) to capture the diffraction pattern efficiently. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
III. Structure Solution and Refinement
The collected diffraction data is then processed to determine the crystal structure.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using a least-squares minimization procedure. This process minimizes the difference between the observed and calculated structure factors. The quality of the final structure is assessed using various metrics, such as the R-factor.
Visualizing the Structures and Workflow
To better understand the molecular structure and the experimental process, the following diagrams are provided.
Figure 2: Experimental workflow for single-crystal X-ray diffraction.
Conclusion
This comparative guide has provided a detailed look into the crystallographic landscape of this compound and its structural analogues. The presented data highlights the subtle yet significant influence of substituent changes on the crystal packing and molecular geometry. The detailed experimental protocol offers a practical framework for researchers seeking to perform similar crystallographic analyses. A thorough understanding of these structural nuances is critical for the rational design of new materials and pharmaceutical compounds with tailored properties.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry 636800. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry 825437. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry 296360. [Link]
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Chloro-3-Amino-4-Methylpyridine
For Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, including its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Chloro-3-Amino-4-Methylpyridine, a critical intermediate in various synthetic pathways. Our objective is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your personnel and the protection of our environment.
Understanding the Hazard: Why Proper Disposal is Critical
This compound is a halogenated aromatic amine. The combination of the chlorinated pyridine ring and the amino group imparts specific toxicological and environmental hazards that dictate its disposal requirements.
-
Toxicity: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause serious skin and eye irritation or damage.[1][2] Therefore, minimizing exposure during handling and disposal is paramount.
-
Environmental Persistence: Chlorinated aromatic compounds can be persistent in the environment and may be harmful to aquatic life.[3][4] Uncontrolled release into drains or the environment must be strictly avoided.[5][6]
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and local authorities regulate the disposal of hazardous waste. Improper disposal can lead to significant penalties and environmental damage.
The causality behind these stringent disposal protocols is the inherent risk this chemical class poses. The chlorine substituent can contribute to the formation of dioxins and other hazardous byproducts upon improper incineration, and the pyridine ring, a heterocyclic aromatic compound, can be recalcitrant to natural degradation.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use. | Prevents dermal absorption, which is a primary route of exposure.[7] |
| Eye and Face Protection | Chemical safety goggles and a face shield if there is a risk of splashing. | Protects against accidental splashes that can cause serious eye damage. |
| Body Protection | A lab coat, buttoned, is mandatory. For larger quantities, a chemical-resistant apron or coveralls is recommended. | Protects the skin and personal clothing from contamination.[4] |
| Respiratory Protection | All handling of solid this compound should be conducted in a certified chemical fume hood. | Minimizes the inhalation of airborne particles, a significant exposure risk.[4] |
Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of this compound must be approached systematically. The following workflow provides a logical sequence for managing this waste stream from generation to final disposal.
Caption: Disposal workflow for this compound.
Waste Segregation: The First Crucial Step
All waste streams containing this compound must be treated as hazardous waste. This includes:
-
Unused or expired solid chemical.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, filter paper).
-
Contaminated PPE (gloves, bench paper).
Crucially, this waste must be segregated as "halogenated organic waste." [5][8] Do not mix it with non-halogenated waste streams. The rationale for this is twofold: co-mingling can complicate disposal and significantly increase costs, as halogenated waste requires specific treatment processes.
Containment and Labeling
1. Container Selection:
- Use a chemically compatible container with a secure, screw-top lid.[5][8] High-density polyethylene (HDPE) carboys are a suitable choice for liquid waste. For solid waste, use a labeled, sealable bag or a wide-mouth solid waste container.
- Ensure the container is in good condition, free from leaks or cracks.[8]
2. Labeling:
- Affix a "Hazardous Waste" label to the container before adding any waste.[5][8]
- Clearly list all constituents of the waste, including "this compound" and any solvents, with their approximate percentages.[8] Do not use abbreviations or chemical formulas.[8]
Interim Storage in the Laboratory
-
Waste containers must be kept closed except when adding waste.[5]
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be under the control of the laboratory personnel generating the waste.
-
The SAA should be in a well-ventilated area, away from heat sources and incompatible materials (e.g., strong oxidizing agents).[8]
-
It is best practice to use secondary containment (such as a larger, chemically resistant tub) to prevent the spread of material in case of a leak.[5]
Final Disposal Protocol
-
Engage a Licensed Professional: The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal contractor. Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.
-
EPA Hazardous Waste Codes: While the generator of the waste is ultimately responsible for its proper characterization, this compound waste is likely to fall under the following EPA hazardous waste codes:
-
F002: The following spent halogenated solvents: Tetrachloroethylene, methylene chloride, trichloroethylene, 1,1,1-trichloroethane, chlorobenzene, 1,1,2-trichloro-1,2,2-trifluoroethane, ortho-dichlorobenzene, trichlorofluoromethane, and 1,1,2-trichloroethane; all spent solvent mixtures/ blends containing, before use, a total of ten percent or more (by volume) of one or more of the above halogenated solvents or those listed in F001, F004, or F005; and still bottoms from the recovery of these spent solvents and spent solvent mixtures.[9]
-
F005: The following spent non-halogenated solvents: Toluene, methyl ethyl ketone, carbon disulfide, isobutanol, pyridine, benzene, 2-ethoxyethanol, and 2-nitropropane; all spent solvent mixtures/blends containing, before use, a total of ten percent or more (by volume) of one or more of the above non-halogenated solvents or those solvents listed in F001, F002, or F004; and still bottoms from the recovery of these spent solvents and spent solvent mixtures.[9][10][11] (This may apply if the compound is in a solution with pyridine).
-
Your institution's Environmental Health and Safety (EHS) department will provide definitive guidance on the correct waste codes to use.
-
-
Waste Manifest: When the waste is collected, you will need to complete a hazardous waste manifest. This is a legal document that tracks the waste from your laboratory to its final disposal site.
Note on Deactivation: While the synthesis of this compound involves reactions with reagents like sodium hydroxide and bromine or chlorine, and hydrolysis with concentrated sulfuric acid, there are no established and validated protocols for the chemical deactivation of this compound for disposal purposes in a standard laboratory setting.[6][8] Attempting to neutralize or deactivate this chemical without a validated procedure can be dangerous, potentially leading to the generation of unknown and more hazardous byproducts. Therefore, the recommended and safest course of action is to dispose of it as hazardous waste through a licensed contractor.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personnel exposure, a swift and correct response is critical.
Spill Cleanup
For Small Spills (manageable by trained lab personnel):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Contain the Spill: Use an inert absorbent material like vermiculite or sand to create a dike around the spill to prevent it from spreading.
-
Absorb the Material: Working from the outside in, cover the spill with the absorbent material.
-
Collect the Waste: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (such as ethanol or methanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated.
For Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's EHS or emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Decontamination of Labware and Equipment
All non-disposable labware and equipment that has come into contact with this compound must be thoroughly decontaminated before being returned to general use or sent for repair.
-
Initial Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the chemical residue. This rinsate must be collected and disposed of as halogenated hazardous waste.
-
Wash: Wash the equipment with soap and warm water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the equipment to dry completely before reuse.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your vital research does not come at the cost of personal or ecological well-being.
References
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
-
Boehringer Ingelheim. (2000). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. European Patent Office. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-2-chloro-4-methylpyridine. Retrieved from [Link]
-
Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
-
University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
Aport. (2025). Decontamination Protocols for Lab Equipment. Retrieved from [Link]
-
My Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
University of British Columbia. (2019). Decontamination of Laboratory Equipment. Retrieved from [Link]
-
Colorado State University. (n.d.). Spill Cleanup (Process and Poster). Retrieved from [Link]
Sources
- 1. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 2. 3-Amino-2-chloro-4-methylpyridine | C6H7ClN2 | CID 2756387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alkalimetals.com [alkalimetals.com]
- 4. 3-Amino-2-chloro-4-methylpyridine, 5G | Labscoop [labscoop.com]
- 5. 3-Amino-2-chloro-4-methylpyridine | 133627-45-9 [chemicalbook.com]
- 6. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 7. fs.usda.gov [fs.usda.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. cannonwater.com [cannonwater.com]
- 11. METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - Patent 0551459 [data.epo.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
